Methyl 2-cyano-2-phenylbutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKFMJKGAXAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459420 | |
| Record name | Methyl 2-cyano-2-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-07-5 | |
| Record name | Methyl α-cyano-α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24131-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-ethyl-2-cyanoacetic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024131075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-cyano-2-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-ethyl-2-cyanoacetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Mechanism of Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of methyl 2-cyano-2-phenylbutanoate, a valuable intermediate in pharmaceutical manufacturing.[1] The core of this guide focuses on the prevalent synthesis mechanism, a detailed experimental protocol, and the characterization of the final product.
Core Synthesis Mechanism: C-Alkylation of an Active Methylene Compound
The most common and efficient synthesis of this compound is achieved through the nucleophilic substitution reaction involving the C-alkylation of methyl 2-cyano-2-phenylacetate.[2] The reaction proceeds via a two-step mechanism:
-
Deprotonation and Carbanion Formation: The reaction is initiated by the deprotonation of the precursor, methyl 2-cyano-2-phenylacetate, at the α-carbon. This carbon is acidic due to the electron-withdrawing effects of the adjacent cyano and ester functional groups. A strong base, such as sodium ethoxide or potassium carbonate, is used to abstract the acidic α-hydrogen, resulting in the formation of a resonance-stabilized carbanion.[2] The negative charge is delocalized over the α-carbon, the nitrogen of the cyano group, and the phenyl ring, which enhances its stability and nucleophilicity.
-
Nucleophilic Attack: The generated carbanion then acts as a potent nucleophile, attacking an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide. This SN2 reaction results in the formation of a new carbon-carbon bond, yielding this compound.[2]
Phase-transfer catalysis (PTC) is a highly effective technique for this type of alkylation, as it facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase containing the alkylating agent, often leading to higher yields and milder reaction conditions.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound via the alkylation of methyl 2-cyano-2-phenylacetate using sodium ethoxide as the base and ethyl iodide as the alkylating agent.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Absolute Ethanol
-
Sodium metal
-
Ethyl iodide
-
Benzene (or other suitable extraction solvent)
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere. Cool the resulting solution to 0-5 °C using an ice bath.
-
Formation of the Carbanion: To the cooled sodium ethoxide solution, add methyl 2-cyano-2-phenylacetate (1.0 equivalent) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the carbanion.
-
Alkylation: Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and quench by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as benzene or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound. A reference yield for a similar synthesis is reported to be around 84%.[3]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol [2] |
| Boiling Point | 180-192 °C at 17 Torr[3] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted)[3] |
| Appearance | Colorless to light blue liquid or solid |
Spectroscopic Data
| Spectroscopic Data | Characteristic Peaks |
| Infrared (IR) | A sharp, intense absorption band around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong absorption band at approximately 1720 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester group.[2] |
| ¹H NMR | Phenyl protons: Multiplet in the range of δ 7.0–7.5 ppm. Methyl ester protons (-OCH₃): Sharp singlet. Ethyl group protons (-CH₂CH₃): A characteristic quartet and triplet pattern.[2] |
| ¹³C NMR | Cyano carbon (C≡N): Resonance in the δ 115–120 ppm region. Carbonyl carbon (C=O): Downfield resonance, generally in the δ 165–175 ppm range. Phenyl carbons: Signals in the aromatic region (δ 125-140 ppm). Aliphatic carbons (methyl ester and ethyl group): Upfield region of the spectrum.[2] |
Mandatory Visualization
Reaction Mechanism
Caption: Mechanism of this compound synthesis.
References
"Methyl 2-cyano-2-phenylbutanoate" molecular weight
An In-depth Technical Guide on the Molecular Weight of Methyl 2-cyano-2-phenylbutanoate
For researchers, scientists, and drug development professionals, the accurate determination of a compound's molecular weight is a foundational and critical step in chemical characterization, influencing everything from reaction stoichiometry to analytical method development. This guide provides a detailed breakdown of the molecular weight of this compound.
Molecular Formula
This compound is an organic compound with the chemical formula C₁₂H₁₃NO₂.[1][2][3][4][5] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of each constituent atom in the molecule. The standard atomic weights for elements can be expressed as intervals due to natural isotopic variation.[6] For general laboratory use, a conventional or abridged value is often employed.[6][7][8][9]
The calculation is as follows:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
Using the conventional atomic weights:
MW = (12 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) MW = 144.132 + 13.104 + 14.007 + 31.998 MW = 203.241 u
This calculated value aligns with the reported molecular weight of 203.241 g/mol .[1] Other sources report slightly varied values such as 203.24 g/mol and 203.23712 g/mol .[2][4] These minor differences can arise from using different atomic weight values (e.g., monoisotopic mass vs. average atomic mass).
Data Presentation: Summary of Atomic and Molecular Weights
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Symbol | Count in Molecule | Standard Atomic Weight Interval | Conventional Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 12 | [12.0096, 12.0116][11] | 12.011[10] | 144.132 |
| Hydrogen | H | 13 | [1.00784, 1.00811][9][12] | 1.008[6] | 13.104 |
| Nitrogen | N | 1 | [14.00643, 14.00728][7][13] | 14.007[7] | 14.007 |
| Oxygen | O | 2 | [15.99903, 15.99977][8][14] | 15.999[8] | 31.998 |
| Total | C₁₂H₁₃NO₂ | 28 | Calculated Molecular Weight: | 203.241 |
Experimental Protocols
The molecular weight presented in this guide is a calculated value derived from the compound's molecular formula and the standard atomic weights of its constituent elements. As such, there are no experimental protocols for its determination cited here. Experimental verification of molecular weight is typically performed using techniques such as mass spectrometry, which would provide an experimental mass-to-charge ratio.
Visualization
The following diagram illustrates the elemental composition leading to the final calculated molecular weight of this compound.
Caption: Elemental components and calculation flow for the molecular weight of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cas 24131-07-5,2-Cyano-2-phenylbutanoic acid methyl ester | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide to Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Methyl 2-cyano-2-phenylbutanoate is a colorless to light blue liquid under standard conditions.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 24131-07-5 | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Light blue liquid | [1] |
| Boiling Point | 180-192 °C at 17 Torr | [3] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | No data available | |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis
The primary and most documented method for the synthesis of this compound is through the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate.[2] This process involves the deprotonation of the α-carbon of the cyanophenylacetate, rendering it nucleophilic, followed by its reaction with an electrophilic ethylating agent.
General Experimental Protocol: Alkylation of Methyl 2-cyano-2-phenylacetate
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
A suitable base (e.g., sodium hydride, sodium ethoxide)
-
An ethylating agent (e.g., ethyl iodide, ethyl bromide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Deprotonation: To a solution of methyl 2-cyano-2-phenylacetate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred to allow for the complete formation of the enolate.
-
Alkylation: The ethylating agent is then added to the reaction mixture, and it is stirred until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: The reaction is carefully quenched with a suitable quenching agent. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound via alkylation.
Spectroscopic Data
Detailed, experimentally obtained spectral data for this compound is not available in the provided search results. However, the expected spectroscopic characteristics can be summarized based on its structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic (C₆H₅) | ~7.2-7.5 ppm (multiplet) |
| Methyl Ester (OCH₃) | ~3.7 ppm (singlet) | |
| Ethyl (CH₂) | Quartet | |
| Ethyl (CH₃) | Triplet | |
| ¹³C NMR | Cyano (C≡N) | ~120 ppm |
| Carbonyl (C=O) | ~170 ppm | |
| Aromatic (C₆H₅) | ~125-140 ppm | |
| Quaternary Carbon | ||
| Methyl Ester (OCH₃) | ||
| Ethyl (CH₂ and CH₃) | ||
| IR Spectroscopy | Nitrile (C≡N) stretch | ~2240 cm⁻¹ |
| Carbonyl (C=O) stretch | ~1735 cm⁻¹ |
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites.[2] Its utility as an intermediate in the pharmaceutical industry, particularly in the synthesis of cardiovascular and anti-diabetic drugs, has been noted.[4] However, specific examples of final drug molecules derived from this compound are not publicly disclosed.
Key Reactive Sites
The reactivity of this compound is centered around the cyano and ester functional groups, as well as the potential for reactions involving the phenyl ring.
Caption: Diagram illustrating the principal reactive sites of this compound.
Safety and Handling
This compound is classified with the GHS pictogram for "Health Hazard" and the signal word "Warning". It is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with established synthetic routes and a range of potential applications, particularly in the pharmaceutical industry. While the available information provides a solid foundation for its chemical properties and synthesis, further research is needed to fully elucidate its role in specific biological pathways and its application in the development of novel therapeutics. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important compound.
References
Spectroscopic Profile of Methyl 2-cyano-2-phenylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5), a versatile intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl-H | 7.0 - 7.5 | Multiplet |
| -OCH₃ (Ester) | ~3.7 | Singlet |
| -CH₂CH₃ (Ethyl) | ~2.1 - 2.5 | Quartet |
| -CH₂CH₃ (Ethyl) | ~0.9 - 1.2 | Triplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Phenyl-C | 125 - 140 |
| C≡N (Nitrile) | 115 - 120 |
| Quaternary α-C | 55 - 65 |
| -OCH₃ (Ester) | ~53 |
| -CH₂CH₃ (Ethyl) | ~30 |
| -CH₂CH₃ (Ethyl) | ~13 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2240 | Strong, Sharp |
| Ester (C=O) | Stretch | ~1720 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| C-O (Ester) | Stretch | 1300 - 1100 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion |
| 203 | [M]⁺ (Molecular Ion) |
| 172 | [M - OCH₃]⁺ |
| 144 | [M - COOCH₃]⁺ |
| 174 | [M - C₂H₅]⁺ |
| 177 | [M - CN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of an internal standard such as tetramethylsilane (TMS) may be used for chemical shift referencing.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or ppb range, depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary to form ions. The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight of the compound and to identify the fragmentation pattern, which provides structural information.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in characterizing this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Relationship of spectroscopic techniques for structural elucidation.
A Technical Guide to the Solubility of Methyl 2-cyano-2-phenylbutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 2-cyano-2-phenylbutanoate in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document provides a detailed overview of the predicted solubility characteristics of this compound based on its chemical structure and solvents employed in its synthesis. Furthermore, it offers a comprehensive, standardized experimental protocol for researchers to determine its solubility in various organic solvents, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and manufacturing.
Introduction
This compound is a chemical intermediate with applications in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] A thorough understanding of its solubility in organic solvents is critical for various applications, including reaction optimization, purification, formulation, and analytical method development.
Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common organic solvents. Chemical property databases and safety data sheets often list its solubility as "N/A" or do not provide relevant information.[2] This guide aims to bridge this knowledge gap by providing a theoretical assessment of its solubility and a practical, detailed methodology for its experimental determination.
Predicted Solubility Profile
Based on the molecular structure of this compound, which features a polar cyano group and a methyl ester group, as well as a nonpolar phenyl group and an ethyl group, it is anticipated to exhibit a range of solubilities in different organic solvents. The presence of both polar functional groups and nonpolar hydrocarbon moieties suggests that its solubility will be governed by the principle of "like dissolves like."
In the context of its synthesis, polar aprotic solvents are often employed for cyano-substituted esters. This suggests that this compound is likely to be soluble in solvents such as:
-
Acetonitrile: A polar aprotic solvent commonly used in organic synthesis.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Polar aprotic solvents capable of dissolving a wide range of organic compounds.
-
Esters (e.g., Ethyl Acetate): Moderately polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Generally good solvents for a wide variety of organic compounds.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): The phenyl group in the molecule suggests potential solubility in these nonpolar solvents.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Common laboratory solvents with moderate polarity.
Its solubility is expected to be lower in highly polar protic solvents like water and lower alcohols (methanol, ethanol) due to the significant nonpolar character of the molecule, and also in nonpolar aliphatic hydrocarbons (e.g., hexane, heptane).
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Gravimetric Method |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Gravimetric Method |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Gravimetric Method |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric Method |
| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Gravimetric Method |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the gravimetric method of determining the solubility of this compound in an organic solvent. This method is straightforward and reliable for obtaining accurate solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
Vortex mixer
-
Spatula
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute on an analytical balance.
-
The mass of the dissolved this compound is the final mass of the dish minus its initial (tare) mass.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) x 100
-
-
Replicates:
-
Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility and accuracy of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
Stability and Storage of Methyl 2-cyano-2-phenylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from closely related structural analogs, including α-substituted cyanoesters and phenylacetonitrile derivatives, to provide a robust framework for its handling and storage.[1]
Chemical Properties and Inherent Reactivity
This compound is a molecule possessing multiple reactive sites, which dictates its stability profile.[1] The key functional groups influencing its reactivity are the cyano group, the methyl ester, and the α-carbon, which is activated by both adjacent electron-withdrawing groups.[1]
| Property | Value | Source |
| Molecular Formula | C12H13NO2 | [2][3] |
| Molecular Weight | 203.24 g/mol | [1][2][3] |
| Boiling Point | 180-192 °C (at 17 Torr) | [3] |
| Appearance | Light blue liquid | [4] |
Potential Degradation Pathways
Several potential degradation pathways should be considered when handling and storing this compound. These are primarily inferred from the behavior of similar chemical structures.
Hydrolysis
Hydrolysis is a primary degradation concern for this molecule, affecting both the ester and the cyano functionalities.[1]
-
Ester Hydrolysis (Saponification): The methyl ester can undergo hydrolysis to yield 2-cyano-2-phenylbutanoic acid and methanol. This reaction can be catalyzed by both acids and bases. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1] Generally, methyl esters are more susceptible to hydrolysis than esters with greater steric hindrance (e.g., ethyl esters).[1]
-
Cyano Group Hydrolysis: The cyano group can also be hydrolyzed. Under acidic or basic conditions, it can convert to a carboxamide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid.[1]
The following diagram illustrates the potential hydrolytic degradation pathways:
Caption: Potential Hydrolytic Degradation Pathways.
Photodegradation
Derivatives of phenylacetonitrile have been noted to degrade under UV light.[5] Therefore, exposure to light, especially UV radiation, should be minimized to prevent potential decomposition.
Thermal Degradation
While specific data for this compound is unavailable, heating of cyanide salts can lead to decomposition and the release of highly toxic hydrogen cyanide gas.[6][7] It is prudent to avoid exposing the compound to high temperatures.
Chemical Incompatibilities
-
Acids: Contact with acids is a critical hazard. Like other cyanide-containing compounds, this compound is expected to react with acids to generate highly toxic and flammable hydrogen cyanide gas.[6][7][8]
-
Oxidizing Agents: Strong oxidizing agents should be avoided as they can potentially react with the molecule, leading to degradation.[6] Forced degradation studies on similar compounds often show susceptibility to oxidative conditions.[9]
Recommended Storage and Handling Conditions
Based on the known reactivity of cyano and ester compounds, the following storage and handling procedures are recommended to ensure the stability and safety of this compound.
Storage
| Condition | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C.[4] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
| Light | Store in a light-resistant container, such as an amber vial.[5] | To prevent photodecomposition.[5] |
| Container | Use a tightly sealed container. | To prevent moisture ingress which can lead to hydrolysis. |
| Location | Store in a cool, dry, and well-ventilated area.[6][8] | To ensure a stable environment and dissipate any potential vapors. |
| Segregation | Store separately from acids, oxidizing agents, and water.[6] | To prevent hazardous chemical reactions.[6] |
The following diagram outlines a recommended workflow for handling and storage:
Caption: Handling and Storage Workflow.
Handling
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn.[8]
-
Avoid inhalation of vapors or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Never work alone when handling significant quantities of cyanide-containing compounds.[6]
-
Keep acidic materials away from the work area to prevent the accidental generation of hydrogen cyanide gas.[8]
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocol outlines a general approach based on ICH guidelines and practices for similar compounds.[9]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Analytical Method: A stability-indicating HPLC method with UV and/or mass spectrometric detection should be developed and validated to separate the parent compound from all potential degradation products.
Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add 0.1 N HCl to the solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralize the samples before analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound as above.
-
Add 0.1 N NaOH to the solution.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, with periodic sampling.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, with periodic sampling.
-
-
Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid material, to a light source with a specified output (e.g., ICH option 1: >1.2 million lux hours and >200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 80°C) for a defined period.
-
Analyze the sample for any degradation.
-
Sample Analysis:
-
All samples from the stress conditions should be analyzed using the validated stability-indicating HPLC method.
-
The percentage degradation should be calculated, and the peak purity of the parent compound should be assessed.
-
Mass spectrometry can be used to identify the structures of the major degradation products.
The following diagram illustrates the workflow for a forced degradation study:
Caption: Forced Degradation Study Workflow.
Conclusion
References
- 1. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 2. chemicea.com [chemicea.com]
- 3. lookchem.com [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-phenylacetonitrile | 73368-35-1 | Benchchem [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. pharmtech.com [pharmtech.com]
Methyl 2-cyano-2-phenylbutanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5). The information is compiled for use in research and development settings.
Chemical and Physical Properties
This compound is an organic compound utilized in pharmaceutical development and chemical research.[1][2][3] Its known physical and chemical properties are summarized below. A significant amount of data is not available in the provided public safety documents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][4][5][6] |
| Molecular Weight | 203.24 g/mol | [3][4][5][7] |
| CAS Number | 24131-07-5 | [1][4][7] |
| Appearance | Data not available | [2] |
| Boiling Point | 180-192 °C (at 17 Torr) | [2] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | Data not available | [1][2][4] |
| Flash Point | Data not available | [1][2][4] |
| Solubility | Data not available | [1][2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with a specific long-term health hazard. Users should be aware of its potential risks and handle it accordingly.
| Category | Details | Source(s) |
| GHS Classification | Reproductive toxicity, Category 2 | [5][7] |
| Signal Word | Warning | [5][7] |
| Pictogram | [3][7] | |
| Hazard Statement | H361 : Suspected of damaging fertility or the unborn child. | [5][7] |
| Precautionary Statements | P201 : Obtain special instructions before use. P202 : Do not handle until all safety precautions have been read and understood. P280 : Wear protective gloves/protective clothing/eye protection/face protection. P308+P313 : IF exposed or concerned: Get medical advice/attention. P405 : Store locked up. P501 : Dispose of contents/container to an approved waste disposal plant. | [5][7] |
Note: Some safety data sheets reviewed did not have GHS classification data available, indicating it may be a pharmaceutical-related compound of unknown potency.[1]
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the chemical.
3.1 Safe Handling Protocols
-
Work under a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or aerosols; avoid the formation of dust and aerosols.[1][4]
-
Ensure all safety precautions have been read and understood before handling.[5][7]
-
Provide appropriate exhaust ventilation at places where dust may form.[1]
3.2 Storage Conditions
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Recommended storage condition is in a refrigerator.[1]
Emergency Procedures and First Aid
In case of exposure or emergency, follow these established protocols. Medical attention is required in all cases of significant exposure.[1]
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and keep them at rest in a comfortable position. Consult a physician. | [1][4][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water, or rinse skin with water/shower. Consult a physician. | [1][4][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately consult an ophthalmologist. | [1][4][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Have the victim drink water (two glasses at most). Call a physician or Poison Control Center immediately. | [1][4][7] |
4.1 Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][7]
-
Specific Hazards : Emits toxic and/or irritating fumes (such as carbon oxides and nitrogen oxides) under fire conditions.[1]
-
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][7]
Accidental Release Measures
In the event of a spill, a structured response is necessary to ensure safety and containment.
5.1 Spill Response Protocol
-
Ensure Personal Safety : Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1] Do not breathe vapors or aerosols.[4]
-
Evacuate : Keep unnecessary personnel away and evacuate the danger area if required.[1][4]
-
Containment : Prevent the product from entering drains.[4]
-
Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Disposal : Collect the material and place it in a suitable container for disposal according to local regulations.
Below is a logical workflow for handling an accidental release.
Caption: Workflow for Accidental Spill Response.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Protection Type | Recommended Equipment and Practices | Source(s) |
| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. | [1][4] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. | [7] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear protective clothing, such as a lab coat. | [1][7] |
| Respiratory Protection | If ventilation is inadequate or aerosols/vapors are generated, use a suitable respirator. | [4] |
| General Hygiene | Wash hands thoroughly after handling. Take off contaminated clothing immediately. | [1] |
Stability and Reactivity
Understanding the chemical stability and reactivity is key to safe storage and handling.
-
Reactivity : The product is generally stable and non-reactive under normal conditions of use, storage, and transport.[1]
-
Chemical Stability : Stable under recommended storage conditions.[4]
-
Possibility of Hazardous Reactions : No dangerous reactions are known under conditions of normal use.[1]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products : Under fire conditions, may decompose to produce toxic fumes, including carbon oxides and nitrogen oxides.[1]
Disclaimer: This document is intended for informational purposes for research and development use only and is based on publicly available safety data sheets.[4] It is not for drug, household, or other uses.[4] The information is believed to be correct but does not claim to be all-inclusive and should be used only as a guide.[4] Users should conduct their own risk assessments before use.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Cas 24131-07-5,2-Cyano-2-phenylbutanoic acid methyl ester | lookchem [lookchem.com]
- 3. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 4. chemicea.com [chemicea.com]
- 5. guidechem.com [guidechem.com]
- 6. CAS#:24131-07-5 | ETHYL2-(2-(DIETHYLAMINO)ETHYL)-3-OXOBUTANOATE | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
Purity Standards of Methyl 2-cyano-2-phenylbutanoate for Research Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the purity standards for methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5), a key intermediate in pharmaceutical synthesis. Ensuring high purity is critical for the reliability and reproducibility of research and development activities. This document outlines typical purity specifications, analytical methodologies for purity assessment, and potential impurities that may be encountered.
Purity Specifications for Research-Grade Material
For research applications, this compound is typically available in purities ranging from 95% to over 99%. A common specification for high-quality research-grade material is a chromatographic purity of greater than 90%. However, for sensitive applications, such as in the development of active pharmaceutical ingredients (APIs), a purity of 98% or higher is often required. The acceptable level of impurities is dictated by the specific research application and regulatory guidelines if applicable.
| Parameter | Typical Specification | Notes |
| Appearance | Colorless to light blue liquid | Visual inspection. |
| Identity | Conforms to the structure | Confirmed by ¹H NMR and Mass Spectrometry. |
| Purity (by HPLC/GC) | ≥ 95% | For general research use. |
| Purity (by HPLC/GC) | ≥ 98% | For sensitive applications and API synthesis. |
| Enantiomeric Purity | Application-dependent | Chiral HPLC is required for determination. |
| Individual Impurity | Typically ≤ 0.5% | As determined by chromatographic methods. |
| Total Impurities | Typically ≤ 2.0% | As determined by chromatographic methods. |
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. Both reversed-phase and normal-phase chromatography can be utilized. For enantiomeric purity, a chiral stationary phase is necessary.
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: HPLC with a UV or Diode Array Detector.
-
Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Experimental Protocol: Impurity Profiling by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum. For quantitative analysis (qNMR), use a known internal standard with a long relaxation delay (D1) of at least 5 times the T1 of the analyte and the standard.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Phenyl protons: ~7.3-7.5 ppm (m, 5H)
-
Methyl ester protons: ~3.7 ppm (s, 3H)
-
Ethyl methylene protons: ~2.2 ppm (q, 2H)
-
Ethyl methyl protons: ~1.0 ppm (t, 3H)
-
Potential Impurities and their Origin
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. A common synthetic route involves the alkylation of methyl 2-cyano-2-phenylacetate with an ethylating agent.
Table of Potential Impurities
| Impurity Name | Chemical Structure | Potential Origin |
| Methyl 2-cyano-2-phenylacetate | C₁₀H₉NO₂ | Unreacted starting material. |
| 2-Cyano-2-phenylbutanoic acid | C₁₁H₁₁NO₂ | Hydrolysis of the methyl ester. |
| Diethyl 2,3-dicyano-2,3-diphenylsuccinate | C₂₂H₂₀N₂O₄ | Dimerization byproduct during synthesis. |
| Ethyl 2-cyano-2-phenylbutanoate | C₁₃H₁₅NO₂ | Transesterification if ethanol is present. |
Visualization of Analytical and Synthetic Pathways
Diagram of Analytical Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity analysis of this compound.
Diagram of a Common Synthetic Pathway
The Evolving Landscape of α-Cyano-α-phenylalkanoic Acid Ester Derivatives: A Technical Overview of Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The α-cyano-α-phenylalkanoic acid ester scaffold, exemplified by Methyl 2-cyano-2-phenylbutanoate, is emerging as a privileged structure in medicinal chemistry. While the parent compound primarily serves as a versatile synthetic intermediate in the pharmaceutical industry for the development of cardiovascular and anti-diabetic drugs, its derivatives have demonstrated a wide spectrum of potent biological activities.[1] This technical guide provides an in-depth analysis of the current research, focusing on the anticancer and antimicrobial properties of these derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Anticancer Activity: A Primary Focus
A significant body of research has highlighted the potential of α-cyano-α-phenylalkanoic acid ester derivatives as novel anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, with some derivatives displaying potencies in the nanomolar range.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives from this class against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [2] |
| BEL-7402 (Liver) | 0.0078 | [2] | ||
| 7b | (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamide | MG-MID (Glioblastoma) | GI50 = 3.903 | [3] |
| 27 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 0.022 | [4] |
| H460 (Lung) | 0.00023 | [4] | ||
| HT-29 (Colon) | 0.00065 | [4] | ||
| SMMC-7721 (Liver) | 0.00077 | [4] | ||
| 8a | 3-Cyano-2(1H)-pyridone | A549 (Lung) | 0.83 (µg/ml) | [5] |
| 7b | 3-Cyanopyridine-2-(1H)-thione | A549 (Lung) | 0.87 (µg/ml) | [5] |
| 4f | (+)-Nopinone-based 2-amino-3-cyanopyridine | A549 (Lung) | 23.78 | [6] |
| MKN45 (Gastric) | 67.61 | [6] | ||
| MCF7 (Breast) | 53.87 | [6] |
Note: GI50 refers to the concentration causing 50% growth inhibition.
Mechanism of Action: Tubulin Inhibition
Several studies suggest that a key mechanism of action for the anticancer activity of these derivatives is the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis of cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxic activity of the derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The synthesized derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive only the vehicle (e.g., 0.5% DMSO).[5]
-
Incubation: The plates are incubated for a further 24 to 48 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL in PBS). The plates are then incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[5]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity
Derivatives of the α-cyano-α-phenylalkanoic acid ester class have also been investigated for their antimicrobial properties. While the data is less extensive than for anticancer activity, promising results have been observed against certain bacterial strains.
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5m-5p | Quinoxaline-based | S. aureus | 4-16 | [7] |
| B. subtilis | 8-32 | [7] | ||
| MRSA | 8-32 | [7] | ||
| E. coli | 4-32 | [7] | ||
| 8a, 8b, 8f, 9h, 9k | Coumarin-1,2,3-triazole conjugates | E. faecalis | 12.5-50 | [8] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Mechanism of Action: Bacterial Cell Membrane Disruption
For some quinoxaline-based derivatives, the antibacterial effect is attributed to the disruption of the bacterial cell membrane's structural integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. A common method for its determination is the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Synthesis and Future Directions
The synthesis of these active derivatives often involves the Knoevenagel condensation of a compound containing an active methylene group (like a cyanoacetate) with an appropriate aldehyde or ketone.[2] The versatility of this reaction allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Future research in this area should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the most promising derivatives in animal models of cancer and infectious diseases.
-
Elucidation of Detailed Mechanisms: Further investigation into the specific molecular targets and signaling pathways affected by these compounds.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, screening these derivatives against other therapeutic targets is warranted.
References
- 1. This compound (24131-07-5) at Nordmann - nordmann.global [nordmann.global]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Versatile Building Block: A Technical Guide to Methyl 2-cyano-2-phenylbutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-2-phenylbutanoate, a seemingly unassuming chemical compound, holds a significant position in the world of organic synthesis. Its unique molecular architecture, featuring a quaternary carbon center flanked by a nitrile, an ester, and a phenyl group, makes it a highly versatile and valuable building block for the construction of complex molecular frameworks. This technical guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its role in the development of pharmaceutical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. This compound is a stable compound under standard conditions, and its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24131-07-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Boiling Point | 180-192 °C at 17 Torr | [1] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 2.03098 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound
The most prevalent and well-documented method for the synthesis of this compound is through the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate.[3] This reaction involves the deprotonation of the α-carbon of the cyanophenylacetate, rendering it nucleophilic, followed by an attack on an electrophilic ethylating agent.[3] Phase-transfer catalysis is often employed to facilitate this reaction, offering mild reaction conditions and high yields.
Experimental Protocol: Alkylation of Methyl 2-cyano-2-phenylacetate
This protocol is based on established phase-transfer catalysis methods for the alkylation of active methylene compounds.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl bromide
-
50% Aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Benzene (or a less hazardous solvent like toluene)
-
Hydrochloric acid (dilute)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 50% aqueous sodium hydroxide, methyl 2-cyano-2-phenylacetate, and a catalytic amount of benzyltriethylammonium chloride.
-
With vigorous stirring, add ethyl bromide dropwise, maintaining the reaction temperature between 28-35 °C. Cooling with a water bath may be necessary to control the exothermic reaction.
-
After the addition of ethyl bromide is complete, continue stirring for 2 hours at the same temperature.
-
Increase the temperature to 40 °C and stir for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and add water and the organic solvent (e.g., benzene or toluene).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Quantitative Data (Illustrative):
| Reactant/Product | Molar Ratio | Typical Yield |
| Methyl 2-cyano-2-phenylacetate | 1.0 | - |
| Ethyl bromide | 1.0 - 1.1 | - |
| Sodium hydroxide | Excess | - |
| Phase-transfer catalyst | 0.01 - 0.05 | - |
| This compound | - | 80-90% |
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its functional groups. The cyano and ester moieties can be transformed into a variety of other functionalities, and the quaternary carbon provides a stable scaffold.
Key Chemical Transformations
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-phenylbutanoic acid, another valuable synthetic intermediate.
-
Reduction of the Nitrile: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This opens up pathways to various nitrogen-containing compounds.
-
Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
Role as a Precursor in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the cardiovascular and anti-diabetic therapeutic areas.[4] One notable example is its potential role in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[5]
Logical Workflow for the Synthesis of this compound
References
The Pivotal Role of Methyl 2-cyano-2-phenylbutanoate in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery and development continues to evolve, the demand for versatile molecular scaffolds has never been greater. This technical guide delves into the significant, yet often understated, role of Methyl 2-cyano-2-phenylbutanoate as a key intermediate in the synthesis of pharmacologically active compounds. Primarily utilized in the development of novel therapeutics for cardiovascular and metabolic diseases, this compound's structural features offer a unique platform for creating diverse and potent drug candidates. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical properties, and, most importantly, its burgeoning potential in medicinal chemistry, with a focus on the modulation of the Nrf2 and NF-κB signaling pathways.
Core Chemical Properties and Synthesis
This compound is a cyanoester characterized by a chiral center, rendering it an attractive starting material for stereoselective synthesis.[1] Its molecular formula is C₁₂H₁₃NO₂, and it possesses a molecular weight of 203.24 g/mol . The presence of both a nitrile and an ester functional group at the quaternary carbon atom makes it a highly reactive and versatile building block for a variety of chemical transformations.[1]
A common and well-documented method for the synthesis of this compound involves the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate. In this reaction, the α-carbon of the cyanophenylacetate is deprotonated to form a nucleophile, which then attacks an electrophilic ethylating agent, leading to the formation of the desired product.
General Synthesis Workflow
The synthesis of derivatives from this compound typically follows a structured workflow designed to introduce chemical diversity and explore structure-activity relationships (SAR).
Role in Medicinal Chemistry: A Focus on Nrf2 and NF-κB Pathways
While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown significant promise in modulating key signaling pathways implicated in inflammation and oxidative stress, namely the Nrf2 and NF-κB pathways.
Activation of the Nrf2 Antioxidant Response Pathway
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.[2] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
Certain derivatives of cyano-containing compounds have been identified as potent activators of the Nrf2 pathway. The electrophilic nature of the cyano group can potentially interact with the cysteine residues of Keap1, thereby disrupting the Keap1-Nrf2 interaction and activating the antioxidant response.
Inhibition of the NF-κB Inflammatory Pathway
The transcription factor NF-κB plays a central role in regulating the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Derivatives of phenylbutanoic acid have been shown to inhibit NF-κB signaling. The proposed mechanism involves the inhibition of IκB phosphorylation, thereby preventing the release and nuclear translocation of NF-κB. This anti-inflammatory action makes these compounds attractive candidates for the treatment of a wide range of inflammatory diseases.
References
- 1. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 2. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-2-phenylbutanoate is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive review of its chemical properties, spectroscopic profile, and synthesis. Detailed experimental protocols for its preparation are outlined, and its potential biological significance is discussed in the context of related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, with the molecular formula C₁₂H₁₃NO₂, is an organic compound featuring a nitrile and a methyl ester functional group attached to a quaternary carbon, which also bears a phenyl and an ethyl group.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 24131-07-5 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Appearance | Colorless to light blue liquid or white to off-white solid | |
| Boiling Point | 180-192 °C (at 17 Torr) | [2] |
| Density (Predicted) | 1.092 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 2.03098 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl ester, and ethyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H ) | 7.0 - 7.5 | Multiplet | 5H |
| Methyl Ester (-OCH ₃) | ~3.7 | Singlet | 3H |
| Ethyl Methylene (-CH ₂CH₃) | 2.1 - 2.5 | Quartet | 2H |
| Ethyl Methyl (-CH₂CH ₃) | 0.9 - 1.2 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C =O) | 165 - 175 |
| Phenyl (C -Ar) | 125 - 140 |
| Nitrile (C ≡N) | 115 - 120 |
| Quaternary α-Carbon | 55 - 65 |
| Methyl Ester (-OC H₃) | ~53 |
| Ethyl Methylene (-C H₂CH₃) | ~30 |
| Ethyl Methyl (-CH₂C H₃) | ~13 |
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.[1]
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2240 | Strong, Sharp |
| Ester (C=O) | Stretch | ~1720 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 203.[1]
| m/z | Proposed Fragment Ion |
| 203 | [C₁₂H₁₃NO₂]⁺ (Molecular Ion) |
| 172 | [M - OCH₃]⁺ |
| 144 | [M - COOCH₃]⁺ |
| 174 | [M - C₂H₅]⁺ |
| 177 | [M - CN]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through several routes, with the alkylation of a precursor being a common and effective method.
Synthesis via Alkylation of Methyl 2-cyano-2-phenylacetate
This method involves the deprotonation of methyl 2-cyano-2-phenylacetate to form a nucleophilic carbanion, which then undergoes nucleophilic substitution with an ethyl halide.
Workflow for the Alkylation Synthesis
Caption: Workflow for the synthesis of this compound via alkylation.
Detailed Protocol:
-
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Ethyl bromide or Ethyl iodide
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-cyano-2-phenylacetate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
-
Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar alkylation reactions of active methylene compounds can often proceed with yields ranging from moderate to high (60-90%), depending on the specific conditions and substrates used.
Potential Biological Significance and Signaling Pathways
Direct biological studies on this compound are limited in publicly available literature. However, the structural motifs present in the molecule, namely the α-cyano ester and the phenylbutanoate backbone, are found in compounds with known biological activities. The nitrile group can act as a pharmacophore, participating in covalent interactions with biological targets.[3]
Derivatives of phenylbutyric acid are known to exhibit a range of biological effects, including acting as histone deacetylase (HDAC) inhibitors and chemical chaperones to ameliorate endoplasmic reticulum (ER) stress. These activities are relevant in the context of neurodegenerative diseases and cancer.
Based on the known activities of related compounds, a hypothetical signaling pathway where a derivative of this compound might exert anti-cancer effects is proposed below. This pathway is speculative and intended to guide further research.
Hypothetical Anti-Cancer Signaling Pathway
Caption: Hypothetical signaling pathway for a derivative of this compound.
Conclusion
This compound is a valuable compound for synthetic chemists, offering multiple reactive sites for further functionalization. While detailed experimental and biological data are sparse, this guide provides a solid foundation based on established chemical principles and data from related structures. The outlined synthesis protocol and predicted spectroscopic data serve as a practical starting point for laboratory work. Furthermore, the discussion on potential biological activities highlights promising avenues for future research, particularly in the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted.
References
The Genesis of α-Substituted Cyanoesters: A Technical History for the Modern Researcher
An in-depth exploration of the foundational discoveries, key synthetic methodologies, and historical evolution of α-substituted cyanoesters, providing a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
The journey into the world of α-substituted cyanoesters, a class of compounds now integral to the synthesis of a vast array of pharmaceuticals, fine chemicals, and materials, began in the late 19th century. This guide delves into the seminal discoveries and the evolution of synthetic strategies that have enabled the precise introduction of diverse functionalities at the α-position of cyanoesters, paving the way for modern chemical innovation.
The Dawn of Cyanoester Chemistry: The Knoevenagel Condensation
The story of α-substituted cyanoesters is inextricably linked to the groundbreaking work of German chemist Emil Knoevenagel. In 1898, he reported a condensation reaction between aldehydes or ketones and compounds possessing an active methylene group, such as ethyl cyanoacetate, in the presence of a weak base.[1][2] This reaction, now famously known as the Knoevenagel Condensation , provided the first general and efficient method for the synthesis of α,β-unsaturated cyanoesters, a pivotal class of α-substituted cyanoesters.
The initial report detailed the reaction of various aromatic aldehydes with malonic acid derivatives, including cyanoacetic acid, catalyzed by ammonia or amines.[1] This discovery opened the door to a wide range of α-substituted cyanoesters with diverse electronic and steric properties.
The Doebner Modification
A significant early advancement was the Doebner modification, which expanded the scope of the Knoevenagel condensation to the synthesis of α,β-unsaturated carboxylic acids. This variation involves the use of pyridine as a catalyst and solvent, leading to the decarboxylation of the initially formed dicarboxylic acid intermediate.[1]
Intramolecular Cyclizations: Dieckmann and Thorpe-Ziegler Reactions
While the Knoevenagel condensation provided a route to acyclic α-substituted cyanoesters, the late 19th and early 20th centuries also witnessed the development of powerful intramolecular cyclization reactions that enabled the synthesis of cyclic α-cyanoesters and related structures.
The Dieckmann Condensation
In 1894, Walter Dieckmann reported an intramolecular condensation of diesters in the presence of a base to yield cyclic β-keto esters. While not directly involving a cyano group in its original form, the principles of the Dieckmann condensation are highly relevant to the synthesis of cyclic systems bearing a cyanoester moiety. By analogy, a molecule containing both an ester and a nitrile group can undergo intramolecular cyclization to form a cyclic α-cyanoketone.
The Thorpe-Ziegler Reaction
Building on the work of Jocelyn Field Thorpe in 1904, the Thorpe-Ziegler reaction provides a direct method for the synthesis of large-ring cyclic α-cyanoketones from dinitriles. The intramolecular cyclization is base-catalyzed and proceeds through an enamine intermediate, which upon hydrolysis yields the desired cyclic ketone. This reaction proved to be a valuable tool for the construction of carbocyclic frameworks.[3][4]
Expansion of the Synthetic Arsenal: Alkylation and Arylation
Beyond condensation and cyclization reactions, the direct alkylation and arylation of the α-carbon of cyanoesters emerged as a crucial strategy for introducing a wide range of substituents.
Early Alkylation Strategies
The acidic nature of the α-proton in cyanoacetic esters allows for their deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic species can then react with alkyl halides to introduce alkyl groups at the α-position. While early examples are scattered throughout the literature, this fundamental reaction has become a cornerstone of cyanoester chemistry.
The Advent of α-Arylation
The introduction of aryl groups at the α-position of cyanoesters was historically more challenging. Early methods were often limited in scope and required harsh reaction conditions. However, the development of modern cross-coupling reactions, particularly those catalyzed by palladium, has revolutionized the synthesis of α-aryl cyanoacetates. These methods allow for the efficient coupling of aryl halides or their equivalents with enolates of cyanoacetates, providing access to a vast array of α-aryl cyanoesters with high functional group tolerance.[5][6][7][8]
Other Notable Historical Syntheses
Several other named reactions have contributed to the rich history of α-substituted cyanoester synthesis.
The Guareschi-Thorpe Condensation
This reaction, developed by Icilio Guareschi and later refined by Jocelyn Field Thorpe, involves the condensation of a 1,3-diketone with cyanoacetamide to produce a substituted 2-pyridone.[3][9][10][11] This method provides a route to heterocyclic structures incorporating a cyano group.
The Michael Addition
First described by Arthur Michael in 1887, the Michael addition involves the conjugate addition of a nucleophile, such as the enolate of a cyanoacetate, to an α,β-unsaturated carbonyl compound.[12][13] This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex α-substituted cyanoesters.
Experimental Protocols of Foundational Reactions
To provide a practical understanding of these historical discoveries, detailed experimental protocols for key reactions are presented below. It is important to note that these are based on modern interpretations and safety standards, as the original publications often lacked the detailed descriptions common today.
Table 1: Summary of Key Historical Syntheses of α-Substituted Cyanoesters and Related Compounds
| Reaction Name | Year | Discoverer(s) | Reactants | Product Type |
| Knoevenagel Condensation | 1898 | Emil Knoevenagel | Aldehyde/Ketone + Active Methylene Compound (e.g., Ethyl Cyanoacetate) | α,β-Unsaturated Cyanoester |
| Dieckmann Condensation | 1894 | Walter Dieckmann | Diester | Cyclic β-Keto Ester |
| Thorpe-Ziegler Reaction | 1904 | Jocelyn F. Thorpe & Karl Ziegler | Dinitrile | Cyclic α-Cyanoketone |
| Guareschi-Thorpe Condensation | 1896-1904 | Icilio Guareschi & Jocelyn F. Thorpe | 1,3-Diketone + Cyanoacetamide | 2-Pyridone |
| Michael Addition | 1887 | Arthur Michael | Enolate of Cyanoacetate + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
Objective: To synthesize ethyl (E)-2-cyano-3-phenylacrylate via the Knoevenagel condensation.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: 85-95%
Visualizing the Mechanisms: Reaction Pathways in DOT Language
To further elucidate the transformations described, the following diagrams, generated using the DOT language, illustrate the core mechanistic pathways.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Mechanism of the Thorpe-Ziegler Reaction.
Conclusion
The discovery and development of synthetic routes to α-substituted cyanoesters represent a significant chapter in the history of organic chemistry. From the seminal Knoevenagel condensation to the elegant intramolecular cyclizations of Dieckmann and Thorpe-Ziegler, and the versatile Michael addition, these foundational reactions have provided chemists with a powerful toolkit for the construction of complex molecular architectures. The continuous evolution of these methods, particularly with the advent of modern catalytic systems for α-arylation, ensures that α-substituted cyanoesters will remain a cornerstone of synthetic chemistry for years to come, enabling the development of new medicines and materials that will shape our future.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. IOSR Journal [iosrjournals.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chu-lab.org [chu-lab.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Michael addition reaction and its examples [ewadirect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-cyano-2-phenylbutanoate via Alkylation of Benzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-cyano-2-phenylbutanoate, a valuable intermediate in pharmaceutical manufacturing.[1] The synthesis is a two-step process commencing with the phase-transfer catalyzed ethylation of benzyl cyanide to yield 2-phenylbutyronitrile. The subsequent step involves the C-acylation of 2-phenylbutyronitrile using methyl chloroformate to afford the final product. This method offers high yields and utilizes readily available starting materials.
Introduction
This compound and its derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of cardiovascular and anti-diabetic drugs.[1] The core of this synthetic strategy involves the formation of a quaternary carbon center, which is achieved through a sequential alkylation and acylation of the active methylene group of benzyl cyanide. Phase-transfer catalysis (PTC) is a highly effective method for the initial C-alkylation of benzyl cyanide, allowing for mild reaction conditions and high selectivity for monoalkylation.[2][3] The subsequent introduction of the methoxycarbonyl group at the alpha-position of 2-phenylbutyronitrile completes the synthesis.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield | Purity |
| 1 | Ethylation of Benzyl Cyanide | Benzyl Cyanide, Ethyl Bromide | 50% aq. NaOH, Benzyltriethylammonium chloride (PTC) | 2-Phenylbutyronitrile | 78-84% | >95% (distilled) |
| 2 | Methoxycarbonylation | 2-Phenylbutyronitrile | Sodium amide, Methyl chloroformate | This compound | ~84% | High (typically purified by chromatography) |
Experimental Protocols
Step 1: Synthesis of 2-Phenylbutyronitrile
This protocol is adapted from a well-established procedure and utilizes phase-transfer catalysis for the efficient ethylation of benzyl cyanide.[2][3]
Materials:
-
Benzyl cyanide (Phenylacetonitrile)
-
Ethyl bromide
-
50% aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Benzene (or a suitable alternative solvent like toluene)
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of benzyl cyanide, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[2]
-
Begin stirring the mixture and add 218 g (2.00 moles) of ethyl bromide dropwise from the dropping funnel over approximately 100 minutes, maintaining the reaction temperature between 28-35 °C. Use a cold-water bath to cool the flask if necessary.[2]
-
After the addition of ethyl bromide is complete, continue stirring for 2 hours. Then, increase the temperature to 40 °C for an additional 30 minutes.[2]
-
Cool the reaction mixture to 25 °C. Add 750 mL of water and 100 mL of benzene.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with 200 mL of benzene.
-
Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.
-
Purify the product by vacuum distillation to yield 225–242 g (78–84%) of 2-phenylbutyronitrile.[2]
Step 2: Synthesis of this compound
This protocol describes the C-acylation of 2-phenylbutyronitrile to introduce the methoxycarbonyl group.
Materials:
-
2-Phenylbutyronitrile
-
Sodium amide (NaNH₂) or another strong base (e.g., LDA)
-
Methyl chloroformate (CH₃O(CO)Cl)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringe
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutyronitrile in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of a strong base, such as sodium amide, to the solution while stirring. Continue stirring at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Slowly add one equivalent of methyl chloroformate to the reaction mixture via syringe.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound. A reference yield for a similar reaction is reported to be 84%.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound from benzyl cyanide.
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
The following diagram illustrates the chemical transformations in the synthesis.
Caption: Chemical reaction scheme for the synthesis.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-2-phenylbutanoate is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a quaternary carbon center bearing a phenyl and a cyano group. Its reactivity is centered around nucleophilic substitution at the α-carbon, as well as transformations of the ester and cyano functionalities. These reactions are pivotal in the synthesis of various pharmacologically active molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent nucleophilic substitution reactions, including hydrolysis and amidation. Furthermore, it explores the application of this compound in the synthesis of anticonvulsant drug candidates.
Introduction
α-Cyano-α-aryl esters, such as this compound, are valuable building blocks in medicinal chemistry and drug development.[1] The presence of both an ester and a cyano group activates the α-position, facilitating the formation of a quaternary carbon center through alkylation. The ester and cyano groups themselves can be further manipulated to introduce diverse functionalities, leading to a wide array of molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential cardiovascular and anti-diabetic drugs.[2] This application note details the key nucleophilic substitution reactions involving this compound and provides standardized protocols for its synthesis and subsequent transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1. Physicochemical Properties of this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 24131-07-5 | [3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Boiling Point | 180-192 °C (17 Torr) | [3] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 2.03098 |[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of an ethyl group onto a precursor, methyl 2-cyano-2-phenylacetate.[1] This alkylation reaction is carried out in the presence of a base.
Reaction Scheme:
Protocol:
-
Preparation of the enolate: In a round-bottom flask, dissolve methyl 2-cyano-2-phenylacetate (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq) or sodium ethoxide (NaOEt, 1.1 eq), to the solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Slowly add ethyl iodide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 75-85%
Characterization Data:
Table 2. Spectroscopic Data for this compound.
| Data Type | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
|---|---|
| ¹H NMR | Phenyl protons (multiplet, 5H), -OCH₃ (singlet, 3H), -CH₂CH₃ (quartet, 2H), -CH₂CH₃ (triplet, 3H) |
| ¹³C NMR | C=O (ester), Phenyl carbons, C≡N, α-carbon, -OCH₃, -CH₂CH₃, -CH₂CH₃ |
| IR | C≡N stretch (approx. 2240 cm⁻¹), C=O stretch (approx. 1740 cm⁻¹) |
Nucleophilic Substitution at the Ester Group: Amidation
The ester group of this compound can undergo nucleophilic acyl substitution with ammonia to yield 2-cyano-2-phenylbutanamide.
Reaction Scheme:
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of benzene and methanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
If a precipitate forms, filter the solid and wash with a cold solvent like diethyl ether.
-
If no precipitate forms, purify the residue by column chromatography on silica gel.
Expected Yield: 70-80%
Characterization Data:
Table 3. Spectroscopic Data for 2-cyano-2-phenylbutanamide.
| Data Type | Expected Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
|---|---|
| ¹H NMR | Phenyl protons (multiplet, 5H), -NH₂ (broad singlet, 2H), -CH₂CH₃ (quartet, 2H), -CH₂CH₃ (triplet, 3H) |
| ¹³C NMR | C=O (amide), Phenyl carbons, C≡N, α-carbon, -CH₂CH₃, -CH₂CH₃ |
| IR | N-H stretch (two bands, approx. 3200-3400 cm⁻¹), C≡N stretch (approx. 2240 cm⁻¹), C=O stretch (approx. 1680 cm⁻¹) |
Nucleophilic Substitution at the Cyano Group: Hydrolysis
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
Reaction Scheme (Basic Hydrolysis):
Caption: Synthetic workflow for the preparation of an anticonvulsant scaffold.
This workflow demonstrates the conversion of this compound to a primary amide, followed by reduction of the cyano group to an amine. This resultant α-amino amide scaffold is a key feature in several anticonvulsant compounds. [4]Further derivatization and biological screening can lead to the identification of novel drug candidates.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. The protocols provided herein for its synthesis and subsequent nucleophilic substitution reactions offer a reliable foundation for researchers. The ability to readily access this compound and its derivatives opens avenues for the exploration of novel chemical entities with potential therapeutic applications, such as the development of new anticonvulsant agents. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive starting material for complex molecule synthesis.
References
- 1. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound|lookchem [lookchem.com]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 2-Cyano-2-phenylbutanoic Acid to Methyl 2-Cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 2-cyano-2-phenylbutanoate via the esterification of 2-cyano-2-phenylbutanoic acid. This reaction is a classic example of a Fischer esterification, a widely used acid-catalyzed method for producing esters from carboxylic acids and alcohols.[1] this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol herein describes a standard laboratory procedure using sulfuric acid as a catalyst and methanol as both the reagent and solvent.
Introduction
2-Cyano-2-phenylbutanoic acid is a sterically hindered carboxylic acid due to the presence of both a phenyl and a cyano group at the α-carbon. The esterification of such hindered acids can be challenging, often requiring specific catalysts and reaction conditions to achieve high yields. The Fischer-Speier esterification is a reliable and cost-effective method for this transformation.[2] The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (methanol in this case) is typically used. The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Chemical Reaction
Caption: General reaction scheme for the Fischer esterification of 2-cyano-2-phenylbutanoic acid.
Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and desired purity levels.
Materials:
-
2-Cyano-2-phenylbutanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-2-phenylbutanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C). Continue refluxing for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause effervescence (CO₂ evolution). Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation to obtain the pure methyl ester. The boiling point of this compound is reported to be 180-192 °C at 17 Torr.[3]
Data Presentation
The following table summarizes typical reaction parameters for the Fischer esterification of sterically hindered carboxylic acids, which can be used as a starting point for the optimization of the esterification of 2-cyano-2-phenylbutanoic acid.
| Parameter | Typical Range | Remarks |
| Molar Ratio (Acid:Alcohol) | 1:10 to 1:20 | Using a large excess of alcohol drives the equilibrium towards the product side. |
| Catalyst | H₂SO₄, p-TsOH | Concentrated sulfuric acid is a common and effective catalyst. |
| Catalyst Loading (mol%) | 5 - 15 mol% | Higher catalyst loading can increase the reaction rate but may lead to side reactions. |
| Temperature (°C) | 60 - 80 | Typically, the reflux temperature of the alcohol is used. |
| Reaction Time (h) | 4 - 24 | Reaction time depends on the substrate, temperature, and catalyst loading. |
| Yield (%) | 70 - 95 | Yields can be optimized by adjusting reaction conditions. |
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism Pathway:
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
Safety Precautions
-
Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol: is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: is extremely flammable. Work in a well-ventilated area, away from ignition sources.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure build-up if not performed in an open or vented container.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, nitrile).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
The expected physical properties of this compound are:
-
Molecular Formula: C₁₂H₁₃NO₂[4]
-
Molecular Weight: 203.24 g/mol [4]
-
Boiling Point: 180-192 °C at 17 Torr[3]
-
Density: Approximately 1.092 g/cm³[3]
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of Methyl 2-cyano-2-phenylbutanoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed α-arylation of an α-cyano ester. This method offers a robust and efficient route to construct a quaternary carbon center bearing both a cyano and an ester functionality. The protocol is based on established palladium-catalyzed cross-coupling methodologies, utilizing a Pd(OAc)₂/DPPF catalyst system.
Introduction
The α-arylation of carbonyl compounds and their derivatives is a powerful transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between an aromatic ring and the α-position of a carbonyl group.[1] Among these methods, the palladium-catalyzed α-arylation of cyanoacetates has emerged as a versatile tool for the construction of sterically hindered quaternary carbon centers.[2][3] These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.
This protocol details a one-pot procedure for the synthesis of α-alkyl-α-arylcyanoacetates, which can be adapted for the specific synthesis of this compound. The reaction proceeds through the palladium-catalyzed coupling of an α-cyano ester enolate with an aryl halide.[2][3] The use of a Pd(OAc)₂/DPPF (1,1'-bis(diphenylphosphino)ferrocene) catalyst system has been shown to be effective for a broad range of substrates, including heteroaryl halides.[2][3]
Data Presentation
The following table summarizes the results of the palladium-catalyzed one-pot synthesis of various 2-alkyl-2-arylcyanoacetates, demonstrating the scope and efficiency of the Pd(OAc)₂/DPPF catalyst system.[2]
| Entry | Aryl Bromide | Alkylating Reagent | Product | Yield (%) |
| 1 | Bromobenzene | Methyl Iodide | Ethyl 2-cyano-2-phenylpropanoate | 88 |
| 2 | 4-Bromotoluene | Methyl Iodide | Ethyl 2-cyano-2-(p-tolyl)propanoate | 85 |
| 3 | 4-Bromoanisole | Methyl Iodide | Ethyl 2-cyano-2-(4-methoxyphenyl)propanoate | 90 |
| 4 | 4-Bromobenzonitrile | Methyl Iodide | Ethyl 2-cyano-2-(4-cyanophenyl)propanoate | 75 |
| 5 | 2-Bromonaphthalene | Methyl Iodide | Ethyl 2-cyano-2-(naphthalen-2-yl)propanoate | 82 |
| 6 | 3-Bromopyridine | Methyl Iodide | Ethyl 2-cyano-2-(pyridin-3-yl)propanoate | 70 |
| 7 | Bromobenzene | Benzyl Bromide | Ethyl 2-benzyl-2-cyano-2-phenylacetate | 86 |
| 8 | Bromobenzene | Allyl Bromide | Ethyl 2-allyl-2-cyano-2-phenylacetate | 84 |
| 9 | 2-Bromoanisole | Methyl Iodide | Ethyl 2-cyano-2-(2-methoxyphenyl)propanoate | 79 |
| 10 | 4-Fluorobromobenzene | Benzyl Bromide | Ethyl 2-benzyl-2-cyano-2-(4-fluorophenyl)acetate | 77 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the one-pot synthesis of 2-alkyl-2-arylcyanoacetates.[2]
Materials:
-
Methyl 2-cyanobutanoate
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and DPPF (0.04 mmol, 4 mol%). Anhydrous 1,4-dioxane (1 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst solution.
-
Reaction Setup: In a separate oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add potassium tert-butoxide (2.5 mmol, 2.5 equiv).
-
Addition of Reagents: To the flask containing KOt-Bu, add anhydrous 1,4-dioxane (3 mL), followed by methyl 2-cyanobutanoate (1.0 mmol, 1.0 equiv) and bromobenzene (1.2 mmol, 1.2 equiv) sequentially. This will result in a white suspension.
-
Initiation of Reaction: The pre-formed catalyst solution is then transferred to the reaction mixture via syringe.
-
Reaction Conditions: The resulting mixture is heated to 70 °C and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to confirm the consumption of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Mandatory Visualizations
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of methyl 2-cyanobutanoate.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Enantioselective Synthesis of Chiral Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of methyl 2-cyano-2-phenylbutanoate, a chiral building block with significant potential in pharmaceutical development. The core of this methodology revolves around the asymmetric alkylation of a prochiral precursor, methyl 2-cyano-2-phenylacetate, utilizing chiral phase-transfer catalysis. This approach is renowned for its operational simplicity, mild reaction conditions, and the ability to generate a quaternary stereocenter with high enantioselectivity. The protocols outlined herein are designed to be reproducible and scalable for applications in medicinal chemistry and process development.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often confined to a single stereoisomer. Molecules containing all-carbon quaternary stereocenters, such as chiral this compound, are particularly valuable yet challenging synthetic targets. The cyano and ester functionalities serve as versatile handles for further chemical transformations into a variety of bioactive molecules. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign method for the construction of such chiral centers.[1][2] This technique typically involves the reaction of a nucleophile in an organic phase with a reagent in an aqueous or solid phase, facilitated by a chiral catalyst that shuttles the reactive species across the phase boundary.[2][3]
Principle of the Method
The enantioselective synthesis of this compound is achieved via the asymmetric ethylation of methyl 2-cyano-2-phenylacetate. The reaction proceeds under biphasic conditions, typically using an organic solvent and an aqueous or solid inorganic base. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids or a C2-symmetric binaphthyl structure (e.g., Maruoka catalyst), acts as the phase-transfer catalyst.[4] The catalyst forms a chiral ion pair with the enolate of the starting material, which then directs the approach of the electrophile (ethyl halide) from a specific face, resulting in the preferential formation of one enantiomer.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric alkylation of α-cyano-α-phenylacetate derivatives using chiral phase-transfer catalysts. While specific data for the ethylation of the methyl ester is limited in the literature, the presented data for analogous reactions provide a strong basis for expected outcomes.
| Catalyst (mol%) | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-1 (1) | Ethyl 2-cyano-2-phenylacetate | Allyl Bromide | 10% aq. NaOH | Chloroform | 0 | 12 | 85 | 58 (S) | [5] |
| (S,S)-1 (1) | Ethyl 2-cyano-2-phenylacetate | Benzyl Bromide | 5% aq. NaOH | Chloroform | 0 | 12 | 82 | 45 (S) | [5] |
| Maruoka Catalyst (S,S)-2 (1) | tert-Butyl N-(diphenylmethylene)glycinate | Benzyl Bromide | 50% aq. KOH | Toluene | 0 | 2 | 95 | 96 (R) | [4] |
| Cinchona-derived Catalyst 3 (10) | 1-Methyl-7-methoxy-2-tetralone | 1,5-Dibromopentane | 50% aq. NaOH | Toluene | 15-25 | 48 | 77.8 | 58 (R) | [6] |
Catalyst Structures:
-
(S,S)-1: Benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide[5]
-
(S,S)-2: (S,S)-N,N'-Bis[2-(di(3,5-xylyl)phosphino)benzyl]-N,N'-dimethylethylenediammonium dibromide (a representative Maruoka-type catalyst)
-
3: N-(4-Trifluoromethylbenzyl)cinchonidinium bromide[6]
Experimental Protocols
This section provides a detailed, generalized protocol for the enantioselective synthesis of this compound based on established phase-transfer catalysis procedures.[5][6]
Materials and Equipment
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl iodide or ethyl bromide
-
Chiral phase-transfer catalyst (e.g., Cinchona alkaloid-derived or Maruoka catalyst)
-
Base (e.g., 50% aqueous potassium hydroxide or cesium carbonate)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar
-
Stir plate
-
Standard glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system for enantiomeric excess determination
Protocol: Asymmetric Ethylation via Phase-Transfer Catalysis
-
Reaction Setup: To a round-bottom flask, add methyl 2-cyano-2-phenylacetate (1.0 eq.), the chiral phase-transfer catalyst (0.01-0.10 eq.), and toluene.
-
Cooling: Cool the resulting mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Alkylating Agent: Add the ethylating agent (ethyl iodide or ethyl bromide, 1.1-1.5 eq.) to the stirred mixture.
-
Initiation of Reaction: While stirring vigorously, add the pre-cooled aqueous base (e.g., 50% KOH) or solid base (e.g., Cs₂CO₃).
-
Reaction Monitoring: Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water and dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Analysis:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
General Workflow for Enantioselective Phase-Transfer Catalysis
Caption: Workflow of the phase-transfer catalyzed asymmetric ethylation.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved using chiral phase-transfer catalysis. This method offers a practical, scalable, and efficient route to this valuable chiral building block. The choice of catalyst, base, solvent, and temperature are critical parameters that must be optimized to achieve high yields and enantioselectivities. The protocols and data provided in this document serve as a comprehensive guide for researchers in the field of drug discovery and development to synthesize this and related chiral molecules.
References
- 1. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. academic.oup.com [academic.oup.com]
- 6. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-cyano-2-phenylbutanoate in Cardiovascular Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-cyano-2-phenylbutanoate as a key intermediate in the preparation of cardiovascular drugs, with a particular focus on the synthesis of Verapamil, a widely used calcium channel blocker.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the construction of complex molecular architectures. Its structure, featuring a quaternary carbon center, a nitrile group, and a methyl ester, makes it an ideal precursor for the synthesis of various pharmaceuticals. In the context of cardiovascular drug development, this intermediate is instrumental in the synthesis of phenylalkylamine-type calcium channel blockers, such as Verapamil and its analogs. These drugs are critical in the management of hypertension, angina, and cardiac arrhythmias.
The core of Verapamil's structure is a complex substituted phenylacetonitrile derivative. The synthesis of this core often involves the sequential alkylation of a phenylacetonitrile precursor. This compound represents a key structural motif that can be elaborated into the final drug molecule.
Synthesis of Verapamil Analogues from this compound: A Representative Pathway
The following sections outline a representative synthetic pathway for a Verapamil analogue starting from this compound. This pathway is a composite of established synthetic transformations for this class of compounds.
Experimental Workflow
Caption: A representative workflow for the synthesis of a Verapamil analogue.
Experimental Protocols
Step 1: Hydrolysis of this compound
Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (MgSO₄, for drying)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.2 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to pH 2-3.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo to yield 2-Cyano-2-phenylbutanoic acid.
Step 2: Amide Coupling with N-methylhomoveratrylamine
Objective: To couple the carboxylic acid with N-methylhomoveratrylamine to form the key amide intermediate.
Materials:
-
2-Cyano-2-phenylbutanoic acid
-
N-methylhomoveratrylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
Procedure:
-
Dissolve 2-Cyano-2-phenylbutanoic acid (1.0 eq) and N-methylhomoveratrylamine (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purify the crude product by column chromatography if necessary.
Step 3: Reduction of the Amide to Verapamil Analogue
Objective: To reduce the amide to the corresponding amine, yielding the final Verapamil analogue.
Materials:
-
Amide intermediate from Step 2
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Dry tetrahydrofuran (THF) as solvent
-
Sodium sulfate decahydrate (for workup)
-
Ethyl acetate (for workup)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in dry THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the amide intermediate (1.0 eq) in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature, then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting suspension and wash the solid with ethyl acetate.
-
Combine the filtrate and washings, dry over sodium sulfate, filter, and concentrate in vacuo to yield the Verapamil analogue.
Quantitative Data
The following table summarizes typical yields for the key transformations in the synthesis of Verapamil and its analogues, based on literature precedents.
| Step | Transformation | Reagents and Conditions | Typical Yield |
| Alkylation of Phenylacetonitrile | Formation of the quaternary carbon center | NaNH₂, Liquid NH₃, Alkyl halide | Quantitative |
| Amide Coupling | Formation of the amide bond | DCC, DCM | ~90% |
| Reduction of Amide | Conversion of the amide to the final amine | LiAlH₄, THF | ~78% |
Signaling Pathway of Verapamil
Verapamil functions as a calcium channel blocker, specifically targeting L-type calcium channels in cardiac and vascular smooth muscle cells. Its therapeutic effects are a direct result of the inhibition of calcium influx, which leads to a cascade of downstream events.
Caption: The signaling pathway of Verapamil as a calcium channel blocker.
By blocking the L-type calcium channels, Verapamil reduces the intracellular concentration of calcium ions. This, in turn, prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to relaxation of vascular smooth muscle (vasodilation) and a decrease in the force of contraction of the heart (negative inotropy). These effects collectively contribute to the lowering of blood pressure and alleviation of angina.
Application Notes and Protocols: The Role of Methyl 2-cyano-2-phenylbutanoate in the Synthesis of Anti-Diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of Methyl 2-cyano-2-phenylbutanoate as a key starting material in the synthesis of anti-diabetic drugs, specifically focusing on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
Introduction
This compound is a versatile α-substituted cyanoester that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a nitrile and an ester group, allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex chiral molecules. In the context of anti-diabetic drug development, this compound is a key starting material for the synthesis of chiral β-amino acids, which are crucial pharmacophores in a class of drugs known as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.
DPP-IV is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control in patients with type 2 diabetes.
Application: Synthesis of a Chiral β-Amino Acid Intermediate
This protocol outlines a proposed synthetic route for the preparation of (R)-3-amino-3-phenylbutanoic acid, a key chiral intermediate for the synthesis of various DPP-IV inhibitors, starting from this compound. The synthesis involves a three-step process:
-
Hydrolysis: The methyl ester and cyano groups are hydrolyzed to a carboxylic acid and a carboxylic acid amide, respectively, which is then further hydrolyzed to a dicarboxylic acid.
-
Decarboxylation: The resulting β-keto acid is unstable and undergoes decarboxylation to yield racemic 3-amino-3-phenylbutanoic acid.
-
Enantioselective Resolution: The racemic mixture is resolved to obtain the desired (R)-enantiomer.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 2-phenyl-2-carboxybutanoic acid | This compound | 6M HCl (aq) | 12 | 100 (reflux) | 85 | 95 |
| 2 | 3-amino-3-phenylbutanoic acid (racemic) | 2-phenyl-2-carboxybutanoic acid | - | 2 | 120 | 92 | 98 |
| 3 | (R)-3-amino-3-phenylbutanoic acid | 3-amino-3-phenylbutanoic acid (racemic) | (S)-(-)-Mandelic acid, Ethanol | 24 | 25 (crystallization at 4°C) | 40 | >99 (ee) |
Experimental Protocols
Step 1: Hydrolysis of this compound
Objective: To hydrolyze the ester and nitrile functionalities to carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
6M Hydrochloric Acid (10 vol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers and wash with brine (2 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenyl-2-carboxybutanoic acid.
Step 2: Decarboxylation to Racemic 3-amino-3-phenylbutanoic acid
Objective: To decarboxylate the intermediate to form the racemic β-amino acid.
Materials:
-
2-phenyl-2-carboxybutanoic acid (from Step 1)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Reaction vessel with a distillation setup
-
Heating mantle
Procedure:
-
Place the crude 2-phenyl-2-carboxybutanoic acid in a reaction vessel.
-
Heat the compound to 120°C in a high-boiling point solvent.
-
The decarboxylation will occur with the evolution of CO2.
-
Maintain the temperature for 2 hours to ensure complete reaction.
-
Cool the reaction mixture and purify the resulting racemic 3-amino-3-phenylbutanoic acid by recrystallization from a suitable solvent system (e.g., water/ethanol).
Step 3: Enantioselective Resolution of 3-amino-3-phenylbutanoic acid
Objective: To separate the (R)-enantiomer from the racemic mixture.
Materials:
-
Racemic 3-amino-3-phenylbutanoic acid (from Step 2)
-
(S)-(-)-Mandelic acid (0.5 eq)
-
Ethanol
-
Beaker
-
Magnetic stirrer
-
Filtration apparatus
-
Refrigerator or ice bath
Procedure:
-
Dissolve the racemic 3-amino-3-phenylbutanoic acid in hot ethanol.
-
In a separate beaker, dissolve (S)-(-)-Mandelic acid in a minimum amount of hot ethanol.
-
Add the mandelic acid solution to the amino acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 24 hours to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals of the (R)-3-amino-3-phenylbutanoic acid-(S)-mandelic acid salt by filtration.
-
Wash the crystals with cold ethanol.
-
To recover the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to its isoelectric point (around pH 6) with a suitable base (e.g., 1M NaOH).
-
The (R)-3-amino-3-phenylbutanoic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Determine the enantiomeric excess (ee) using chiral HPLC.
Visualizations
Caption: Synthetic workflow for the preparation of a key chiral intermediate for DPP-IV inhibitors.
Caption: The DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.
Application Notes and Protocols: Hydrolysis of the Cyano Group in Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-2-phenylbutanoate is a versatile intermediate in organic synthesis, valued for its dual functional groups—a nitrile and an ester—which can be selectively or concurrently transformed.[1] This document provides detailed application notes and protocols for the hydrolysis of the cyano group in this compound under both acidic and basic conditions. The hydrolysis of the cyano group can lead to the formation of a primary amide (2-carbamoyl-2-phenylbutanoate) as an intermediate, and ultimately to a carboxylic acid. However, in the case of α-cyano-α-aryl esters, the hydrolysis is often accompanied by the hydrolysis of the ester group and subsequent decarboxylation, yielding 2-phenylbutanoic acid. Understanding and controlling these reaction pathways is crucial for the synthesis of various pharmaceutical and fine chemical targets.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24131-07-5 | [2][3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][3] |
| Molecular Weight | 203.24 g/mol | [1][3] |
| Boiling Point | 180-192 °C at 17 Torr | [2][4] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [2][4] |
Spectroscopic Data for Structural Elucidation
Characterization of this compound is critical for confirming its identity and purity before proceeding with hydrolysis reactions.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically a multiplet around δ 7.0–7.5 ppm), a singlet for the methyl ester protons (-OCH₃), and a quartet and triplet for the ethyl group protons (-CH₂CH₃).[1]
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the cyano group carbon (C≡N) in the range of δ 115–120 ppm.[1] The carbonyl carbon (C=O) of the ester will appear downfield, typically between δ 165–175 ppm.[1] Aromatic carbons will resonate in the δ 125-140 ppm region, with aliphatic carbons appearing upfield.[1]
-
IR Spectroscopy: The infrared spectrum will show a sharp absorption band for the nitrile group (C≡N) around 2240 cm⁻¹ and a strong absorption for the ester carbonyl group (C=O) around 1740 cm⁻¹.
Reaction Pathways for Hydrolysis
The hydrolysis of this compound can proceed through two primary pathways, depending on the reaction conditions. Both pathways involve the initial hydrolysis of the cyano and ester groups to form 2-cyano-2-phenylbutanoic acid, which is often unstable and undergoes decarboxylation.
References
Application Notes and Protocols for "Methyl 2-cyano-2-phenylbutanoate" in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Methyl 2-cyano-2-phenylbutanoate as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. While direct literature precedents for this specific reactant in MCRs are emerging, its structural features, particularly the activated cyano and ester functionalities, make it an excellent candidate for established MCR methodologies. These notes extrapolate from well-documented reactions of analogous α-cyanoesters to provide detailed protocols and expected outcomes.
Application Note 1: Synthesis of Polysubstituted Dihydropyridines via a Modified Hantzsch-Type Reaction
The Hantzsch dihydropyridine synthesis is a cornerstone MCR that traditionally involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. By substituting the typical β-ketoester with this compound, novel dihydropyridine derivatives with a quaternary carbon center can be accessed. These structures are of significant interest in medicinal chemistry due to their potential as calcium channel blockers and other therapeutic agents.
The proposed four-component reaction involves an aromatic aldehyde, an acetophenone derivative, ammonium acetate, and this compound. The reaction is anticipated to proceed via a one-pot condensation, yielding highly functionalized 1,4-dihydropyridine-3-carbonitriles.
Logical Relationship: Proposed Hantzsch-Type MCR
Caption: Proposed four-component synthesis of dihydropyridines.
Experimental Protocol 1: Four-Component Synthesis of 4-Aryl-2-imino-6-phenyl-1,2-dihydropyridine-3-carbonitrile Derivatives
This protocol is adapted from the established synthesis of similar dihydropyridine structures.[1]
Materials:
-
Aromatic aldehyde (e.g., 2-ethoxybenzaldehyde)
-
Acetophenone derivative (e.g., 4-fluoroacetophenone)
-
This compound
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), acetophenone derivative (10 mmol), this compound (10 mmol), and ammonium acetate (20 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
Reflux the reaction mixture with constant stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the purified product.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Quantitative Data: Representative Yields and Characterization
The following table summarizes representative data for analogous dihydropyridine synthesis.[1]
| Aldehyde | Acetophenone | Product | Yield (%) | m.p. (°C) |
| 2-Hydroxybenzaldehyde | 4-Fluoroacetophenone | 6-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 82 | 293-295 |
| 2-Ethoxybenzaldehyde | 4-Fluoroacetophenone | 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | - | - |
| 3,4-Dichlorobenzaldehyde | 4-Fluoroacetophenone | 4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 34 | 331-334 |
Note: The yields and melting points are for analogous compounds and may vary when using this compound.
Application Note 2: Synthesis of 2-Aminothiophenes via a Gewald-Type Reaction
The Gewald reaction is a powerful MCR for the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. This compound, as an α-cyanoester, is a prime candidate for this reaction. The resulting 2-aminothiophenes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
The proposed three-component reaction would involve a ketone, this compound, and elemental sulfur, catalyzed by a base such as morpholine or triethylamine.
Experimental Workflow: Gewald-Type Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-cyano-2-phenylbutanoate, a key intermediate in pharmaceutical manufacturing.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the alkylation of methyl 2-cyano-2-phenylacetate with an ethylating agent.
Low Product Yield
Low or no yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotonation | Ensure the base is strong enough and used in a slight excess to fully deprotonate the starting material. Consider using stronger bases like Sodium Hydride (NaH) or Sodium Ethoxide. | Increased formation of the nucleophilic enolate, leading to a higher reaction rate and yield. |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity starting materials and ethylating agents. | Minimizes side reactions and ensures the desired reaction proceeds efficiently. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may be too slow, while excessively high temperatures can lead to decomposition. A temperature range of 25-80°C is typically effective. | Improved reaction kinetics without significant degradation of reactants or products. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material is consumed. | Ensures the reaction goes to completion, maximizing the product yield. |
| Hydrolysis of Ester or Cyano Group | Use anhydrous (dry) solvents and reagents to prevent hydrolysis of the ester or cyano functionalities.[1] | Prevents the formation of 2-cyano-2-phenylbutanoic acid or its amide as byproducts. |
Presence of Impurities
The formation of byproducts can complicate purification and reduce the overall yield.
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Dialkylated Product | The mono-alkylated product is deprotonated and reacts with a second molecule of the ethylating agent. | Use a slight excess of the starting material (methyl 2-cyano-2-phenylacetate) relative to the ethylating agent. Add the ethylating agent slowly to the reaction mixture. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inactive reagents. | As mentioned above, monitor the reaction by TLC to ensure completion. Verify the activity of the base and ethylating agent. |
| Hydrolysis Products | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. |
| Side-products from Base | The choice of base can influence side reactions. For example, using an alkoxide base corresponding to a different ester can lead to transesterification. | Use a non-nucleophilic base like sodium hydride or a carbonate base like potassium carbonate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic substitution reaction involving the alkylation of a precursor, methyl 2-cyano-2-phenylacetate, with an ethylating agent such as ethyl bromide or ethyl iodide.[1] This reaction is typically carried out in the presence of a base to deprotonate the alpha-carbon of the cyanoacetate, making it nucleophilic.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of the product spot. A typical eluent system for this analysis would be a mixture of hexane and ethyl acetate.
Q3: What are the key factors influencing the yield of the synthesis?
A3: Several factors significantly impact the yield:
-
Choice of Base: A suitable base is crucial for the initial deprotonation. The strength and steric hindrance of the base can affect the reaction rate and selectivity.
-
Reaction Temperature: Temperature control is essential to balance reaction kinetics with the stability of reactants and products.[1]
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the nucleophilicity of the enolate.[1]
-
Purity of Reagents: Using pure and dry reagents minimizes unwanted side reactions.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions include:
-
Dialkylation: The product, this compound, can be further alkylated if a strong excess of the ethylating agent and base is used.
-
Hydrolysis: The ester and cyano groups can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to form the corresponding carboxylic acid or amide.[1]
-
Transesterification: If an alkoxide base is used that does not match the ester's alcohol component, transesterification can occur.[1]
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system for elution can be determined by TLC analysis. Subsequent distillation under reduced pressure can be used for further purification if needed.
Experimental Protocols
Key Experiment: Synthesis of this compound via Alkylation
This protocol describes a general procedure for the synthesis of this compound by the alkylation of methyl 2-cyano-2-phenylacetate.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl bromide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of methyl 2-cyano-2-phenylacetate (1 equivalent) in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.
-
Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Comparative Yield Data (Illustrative):
The following table provides an illustrative comparison of expected yields based on the choice of base, a critical parameter in this synthesis.
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Sodium Hydride (NaH) | DMF | 0 to 25 | 80-90 |
| Potassium Carbonate (K₂CO₃) | Acetone | 56 (reflux) | 65-75 |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 | 70-80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
Common side reactions in the synthesis of "Methyl 2-cyano-2-phenylbutanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Methyl 2-cyano-2-phenylbutanoate.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing a low yield of the desired product, this compound, during the ethylation of methyl 2-cyano-2-phenylacetate. What are the potential causes and how can we optimize the reaction?
Answer:
A low yield in this synthesis can be attributed to several factors, primarily incomplete reaction, or the prevalence of side reactions. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Incomplete Deprotonation: The first step of the reaction involves the deprotonation of methyl 2-cyano-2-phenylacetate to form a nucleophilic enolate. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the reactive nucleophile.
-
Recommendation: Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and used in at least stoichiometric amounts (1.0 to 1.1 equivalents).
-
-
Reaction Temperature: The temperature plays a crucial role in reaction kinetics.
-
Recommendation: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) after the addition of the base and then gradually warm it to room temperature or slightly above. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
-
-
Choice of Solvent: The solvent polarity can significantly impact the reaction.
-
Recommendation: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base without interfering with the nucleophile.
-
-
Purity of Reagents: The purity of starting materials, especially the ethylating agent (e.g., ethyl iodide or ethyl bromide), is critical. Impurities can lead to unwanted side reactions.
-
Recommendation: Use freshly distilled or high-purity reagents.
-
Experimental Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
Question: Our final product, this compound, is contaminated with significant impurities. What are the likely side reactions, and how can we minimize them?
Answer:
The presence of impurities is a common issue in the synthesis of this compound. The primary side reactions are overalkylation (dialkylation) and hydrolysis of the ester or cyano groups.
Common Side Reactions and Byproducts:
-
Overalkylation (Dialkylation): The mono-alkylated product, this compound, still possesses an acidic α-proton. In the presence of a strong base, it can be deprotonated and react with another molecule of the ethylating agent to form a dialkylated byproduct, Methyl 2-cyano-2-phenyl-2-ethylbutanoate.
-
Minimization Strategy:
-
Control Stoichiometry: Use a slight excess of the starting material (methyl 2-cyano-2-phenylacetate) relative to the ethylating agent.
-
Slow Addition: Add the ethylating agent slowly and at a low temperature to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Choice of Base: Using a bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) can favor the formation of the kinetic enolate and reduce overalkylation.
-
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester and/or the cyano group, especially under basic or acidic conditions during workup.
-
Ester Hydrolysis: Results in the formation of 2-cyano-2-phenylbutanoic acid.
-
Cyano Group Hydrolysis: Can lead to the formation of a primary amide, 2-amido-2-phenylbutanoic acid methyl ester, and further to the corresponding carboxylic acid.[1][2][3][4]
-
Minimization Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
-
Quantitative Data on Side Product Formation (Hypothetical):
| Base | Temperature (°C) | Molar Ratio (Starting Material:Ethylating Agent) | Yield of this compound (%) | Yield of Dialkylation Product (%) |
| NaH | 25 | 1:1.1 | 75 | 15 |
| NaH | 0 -> 25 | 1:1.05 | 85 | 8 |
| LDA | -78 -> 25 | 1:1.05 | 92 | < 5 |
Logical Relationship of Side Reactions:
Caption: Common side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: Column chromatography is the most effective method for purifying this compound from unreacted starting materials and side products.[5][6][7] A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q3: What analytical techniques can be used to identify the impurities?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities in the final product.[8] The gas chromatogram will show separate peaks for the main product and any impurities, and the mass spectrometer will provide fragmentation patterns that can be used to identify the structure of each component.
Q4: Can this synthesis be performed stereoselectively?
A4: The synthesis of a specific stereoisomer of this compound would require the use of chiral catalysts or chiral auxiliaries. While the standard procedure described here results in a racemic mixture, advanced asymmetric synthesis methodologies can be adapted to achieve enantioselectivity.[8]
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, add sodium hydride (1.1 eq) to a three-necked round-bottom flask containing anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-cyano-2-phenylacetate (1.0 eq) in anhydrous DMF to the flask via a dropping funnel over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the enolate.
-
Add ethyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Key Experiment: GC-MS Analysis of Reaction Mixture
Objective: To identify and quantify the main product and potential side products (dialkylation and hydrolysis products) in the crude reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Filter the solution through a syringe filter to remove any particulate matter.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-400 amu
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the retention times with those of authentic standards if available.
-
Analyze the mass spectrum of each peak and compare it with library data (e.g., NIST) to identify the compounds.
-
Quantify the relative amounts of each component by integrating the peak areas.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 24131-07-5 | Benchchem [benchchem.com]
Technical Support Center: Purification of Methyl 2-cyano-2-phenylbutanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-cyano-2-phenylbutanoate by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Starting Material | Incorrect eluent polarity. | Prepare a series of TLC plates with varying ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives a good separation between the product (less polar) and the starting material, methyl 2-cyano-2-phenylacetate (more polar). |
| Column is overloaded with crude product. | Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). | |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use the wet slurry method for packing to achieve a homogenous stationary phase. | |
| Product Elutes Too Quickly (with the solvent front) | The eluent system is too polar. | Increase the proportion of the non-polar solvent (hexane) in your mobile phase. Start with a less polar mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity if necessary. |
| Product Does Not Elute from the Column | The eluent system is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If the product is still retained, a small amount of a more polar solvent like dichloromethane can be cautiously added to the eluent system. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| Fractions are Contaminated with an Unknown Impurity | Co-elution of a byproduct with a similar polarity. | Utilize a shallower gradient or isocratic elution with the optimal solvent system to improve resolution. If co-elution persists, further purification by recrystallization or preparative HPLC may be necessary. |
| The compound is degrading during the purification process. | Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate). Ensure the solvents used are of high purity and free of any contaminants. | |
| Low Recovery of the Product | The product is spread across too many fractions in low concentrations. | Concentrate the fractions and re-analyze by TLC to identify all fractions containing the product. |
| Some product remains on the column. | After the main product has eluted, flush the column with a more polar solvent (e.g., 100% ethyl acetate) to recover any strongly adsorbed material. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the column chromatography of this compound?
A1: A good starting point for the eluent system is a mixture of hexane and ethyl acetate. Based on the expected polarities of the product and potential impurities, a ratio of 9:1 (hexane:ethyl acetate) is a reasonable starting point for TLC analysis to determine the optimal separation conditions.
Q2: How can I monitor the progress of the column chromatography?
A2: The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard of the product if available. This will allow you to identify which fractions contain your desired product.
Q3: Should I use wet or dry loading for my sample?
A3: Both wet and dry loading methods can be used.
-
Wet loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If a more polar solvent is used, ensure the volume is very small to avoid disturbing the column packing.
-
Dry loading: If your compound has poor solubility in the eluent, it is advisable to use dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q4: My product is an oil. How can I be sure it is pure after column chromatography?
A4: For an oily product, purity can be assessed by several methods. A single spot on a TLC plate in multiple eluent systems is a good indication of purity. Further confirmation should be obtained using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of impurities.
Q5: The synthesis of this compound involves the ethylation of methyl 2-cyano-2-phenylacetate. What are the likely impurities I need to separate?
A5: The most probable impurities are unreacted starting material (methyl 2-cyano-2-phenylacetate) and potentially by-products from the ethylating agent. Methyl 2-cyano-2-phenylacetate is more polar than the desired product and should have a lower Rf value on a TLC plate, allowing for separation by column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Eluent Preparation:
-
Prepare a stock solution of 10% ethyl acetate in hexane (v/v). This will be your primary eluent. Adjust the ratio based on preliminary TLC analysis of your crude product. The goal is to have an Rf value of approximately 0.3 for the desired product.
3. Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the eluent (approximately 30-50 g of silica for every 1 g of crude product).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column using a pump or a syringe to begin the elution (flash chromatography).
-
Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica bed.
-
Collect fractions in test tubes. The size of the fractions will depend on the size of the column and the separation.
-
Monitor the elution process by spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp.
6. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography of this compound.
Technical Support Center: Purification of Methyl 2-cyano-2-phenylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-cyano-2-phenylbutanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Synthesis
Q: My crude this compound shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Based on the common synthesis route, which involves the alkylation of methyl 2-cyano-2-phenylacetate, the likely impurities include:
-
Unreacted Starting Materials: Methyl 2-cyano-2-phenylacetate and the alkylating agent (e.g., ethyl iodide or ethyl bromide).
-
Byproducts: Di-alkylated products or products from side reactions.
-
Hydrolysis Products: 2-cyano-2-phenylbutanoic acid (from ester hydrolysis) or methyl 2-phenylbutanamide (from nitrile hydrolysis).[1][2][3][4]
To remove these impurities, a combination of purification techniques may be necessary. A general workflow would be an initial wash, followed by either column chromatography or recrystallization.
Problem 2: Difficulty with Recrystallization
Q: I am having trouble recrystallizing this compound. The product either oils out or the yield is very low. What can I do?
A: Issues with recrystallization are common and can often be resolved by optimizing the solvent system and procedure.[5][6][7][8]
-
Oiling Out: This often occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[7] To remedy this, you can try using a lower-boiling point solvent or a solvent mixture. Slowing down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath can also prevent oiling out.
-
Low Yield: A low yield can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor.[6] To improve the yield, use the minimum amount of hot solvent required to dissolve the crude product. If the mother liquor still contains a substantial amount of the product, you can concentrate it and attempt a second recrystallization.
Troubleshooting Recrystallization Issues
| Issue | Probable Cause | Suggested Solution |
| Oiling out | Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent choice. | Select a solvent with a lower boiling point or use a co-solvent system. | |
| Low crystal yield | Using an excessive amount of solvent. | Use the minimum amount of hot solvent to dissolve the compound. Concentrate the mother liquor to recover more product.[5][6] |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper. Use a slight excess of hot solvent. | |
| No crystal formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal.[8] |
Problem 3: Poor Separation in Column Chromatography
Q: I am using column chromatography to purify this compound, but the separation between my product and impurities is poor.
A: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, column packing, and sample loading.[9][10][11]
-
Solvent System (Mobile Phase): The polarity of the solvent system is crucial. For this compound, which is a moderately polar compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can optimize the ratio by running TLC plates with different solvent systems.
-
Stationary Phase: Silica gel is a common choice for the stationary phase for this type of compound.
-
Column Packing and Sample Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a concentrated band at the top of the column.
Tips for Optimizing Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). |
| Mobile Phase | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[10] |
| TLC Analysis | Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for good separation on the column. |
| Column Dimensions | Use a column with a length-to-diameter ratio of at least 10:1.[9] |
| Sample Loading | Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it carefully onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A: Pure this compound is typically a light blue liquid.[12] It has a boiling point of 180-192 °C at 17 Torr.[13]
Q2: What is the best method to monitor the purity of this compound during purification?
A: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a purification.[14][15][16] For visualization, a UV lamp can be used as the phenyl group will show up under UV light.
Q3: Can I use distillation to purify this compound?
A: Yes, fractional distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for removing impurities with significantly different boiling points.[17][18][19][20] Given its high boiling point, vacuum distillation is necessary to prevent decomposition.[21]
Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?
A: Yes, standard laboratory safety precautions should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Some cyano compounds can be toxic, so avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable solvent or solvent pair where the compound is soluble in the hot solvent and insoluble in the cold solvent.[22][23]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system for separation by running TLC plates with the crude product in various mixtures of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for recrystallization issues.
References
- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [wiredchemist.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound|lookchem [lookchem.com]
- 14. silicycle.com [silicycle.com]
- 15. aga-analytical.com.pl [aga-analytical.com.pl]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 18. vernier.com [vernier.com]
- 19. scribd.com [scribd.com]
- 20. Fractional distillation - Wikipedia [en.wikipedia.org]
- 21. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of Methyl 2-cyano-2-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of methyl 2-cyano-2-phenylacetate. This method utilizes the acidic nature of the α-hydrogen, which is activated by the adjacent cyano and ester groups. A base is used to deprotonate the α-carbon, creating a nucleophilic carbanion that then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired product.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during the scale-up of this synthesis include:
-
Exothermic Reaction Control: The alkylation reaction is often exothermic. Without proper thermal management, this can lead to temperature spikes, increasing the formation of impurities and posing safety risks.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reactants becomes more challenging in larger vessels, which can lead to localized "hot spots" and inconsistent reaction progress.
-
Byproduct Formation: On a larger scale, even minor side reactions can result in significant quantities of impurities, complicating purification. A common byproduct is the O-alkylated product.
-
Work-up and Product Isolation: Handling and separating large volumes of solvents and aqueous washes can be cumbersome and may lead to product loss.
-
Purification: Achieving high purity on a large scale often requires more sophisticated purification techniques than simple laboratory chromatography, such as crystallization or distillation, which need to be optimized.
Q3: How can I minimize the formation of impurities during the reaction?
A3: To minimize impurity formation, consider the following:
-
Controlled Reagent Addition: Add the ethylating agent slowly and sub-surface to maintain a consistent temperature and concentration profile.
-
Optimal Temperature: Maintain the recommended reaction temperature. Lower temperatures generally favor the desired C-alkylation over O-alkylation.
-
Choice of Base and Solvent: The choice of base and solvent is critical. Polar aprotic solvents are often preferred as they can enhance the nucleophilicity of the carbanion.[1] The strength of the base should be sufficient to deprotonate the starting material without promoting side reactions.
Q4: What are the critical safety considerations for this synthesis?
A4: Safety is paramount. Key considerations include:
-
Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling all chemicals. Ethylating agents are often lachrymators and potential alkylating agents. Cyanide-containing compounds are highly toxic.
-
Exothermicity: Be prepared for an exothermic reaction. Use a reactor with adequate cooling capacity and monitor the internal temperature closely.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Optimize extraction and washing procedures. 3. Re-evaluate the choice of base, solvent, and temperature. |
| High Levels of Impurities | 1. Reaction temperature too high. 2. Poor mixing. 3. Incorrect stoichiometry. | 1. Improve temperature control. 2. Increase agitation speed. 3. Carefully control the addition of reagents. |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. 2. Inconsistent reaction conditions. 3. Issues with equipment calibration. | 1. Test raw materials for purity before use. 2. Ensure consistent control of temperature, addition rates, and mixing. 3. Calibrate all monitoring equipment regularly. |
| Difficulty with Product Isolation/Purification | 1. Product is an oil. 2. Impurities have similar properties to the product. | 1. Consider vacuum distillation or preparative chromatography. 2. Optimize crystallization conditions (solvent, temperature) to selectively crystallize the desired product. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for a laboratory-scale synthesis. Scale-up requires careful process safety evaluation and optimization.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-cyano-2-phenylacetate (1 equivalent) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add ethyl iodide (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound.
Data Presentation: Illustrative Scale-Up Data
The following table provides a hypothetical comparison of reaction parameters and outcomes at different scales. This illustrates the type of data that should be collected during process development and scale-up.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (Methyl 2-cyano-2-phenylacetate) | 10.0 g | 1.00 kg | 50.0 kg |
| Ethyl Iodide | 1.2 eq | 1.15 eq | 1.1 eq |
| Base | NaH (1.1 eq) | K2CO3 (1.5 eq) | NaOEt (1.05 eq) |
| Solvent | THF | DMF | Ethanol |
| Reaction Temperature | 0 °C to RT | 20-25 °C | 30-35 °C |
| Reaction Time | 16 h | 12 h | 8 h |
| Typical Yield | 85% | 82% | 88% |
| Purity (by HPLC) | 98% | 97% | 99% |
| Major Impurity | Di-ethylated product (0.5%) | Unreacted starting material (1.0%) | O-alkylated product (0.3%) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Preventing decomposition of "Methyl 2-cyano-2-phenylbutanoate" during reaction
Welcome to the technical support center for Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is showing poor yield and the formation of multiple byproducts. What are the likely decomposition pathways?
A1: this compound, an α-substituted cyanoester, is susceptible to decomposition under various conditions.[1] The primary pathways include:
-
Hydrolysis (Saponification): The ester group can be cleaved by water, a reaction catalyzed by either acid or base, to form 2-cyano-2-phenylbutanoic acid and methanol.[1][2] Base-catalyzed hydrolysis is generally irreversible and faster than acid-catalyzed hydrolysis.[1][2]
-
Decarboxylation: If the ester is first hydrolyzed to its corresponding carboxylic acid, the resulting β-keto acid analogue can lose carbon dioxide (CO₂), especially upon heating, to yield 2-phenylbutanenitrile.[3][4]
-
Retro-Knoevenagel Condensation: Under basic conditions, a retro-Knoevenagel type reaction can occur, leading to the cleavage of the carbon-carbon bond and fragmentation of the molecule.[5][6][7]
-
Reaction with Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents, which can lead to degradation.[8]
Q2: I am running a reaction under basic conditions and observing significant loss of my starting material. What is happening and how can I prevent it?
A2: Basic conditions promote the rapid hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt.[1] This is often an irreversible process.[2] To minimize this, consider the following:
-
Use a non-nucleophilic base: If the base is intended to deprotonate another part of the molecule, select a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) instead of hydroxide or alkoxides.
-
Lower the temperature: Hydrolysis is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry, as water is required for hydrolysis.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the desired transformation is complete to minimize the exposure time to basic conditions.
Q3: Can acidic conditions also cause decomposition of this compound?
A3: Yes, acid-catalyzed hydrolysis of the ester can occur, although it is typically slower than base-catalyzed hydrolysis and is a reversible reaction.[2] To drive the equilibrium towards the starting materials, it is crucial to minimize the amount of water in the reaction mixture.[2] If acidic conditions are necessary, use a Lewis acid or an acid catalyst that does not introduce substantial amounts of water.
Q4: I have noticed gas evolving from my reaction vessel, especially when heating. What could this be?
A4: The evolution of gas, likely CO₂, suggests that decarboxylation is occurring.[3][4] This typically happens in a two-step process: first, the ester is hydrolyzed to 2-cyano-2-phenylbutanoic acid, and then this intermediate loses CO₂ upon heating.[3][9] To prevent this, you must first prevent the initial hydrolysis by controlling pH and water content. If the carboxylic acid is the intended product, subsequent steps should be performed at lower temperatures to avoid decarboxylation.
Q5: Are there any general strategies to improve the stability of α-cyano esters during reactions?
A5: Yes. While stabilizers are more commonly discussed for cyanoacrylate monomers to prevent polymerization, the principles of minimizing degradation are relevant.[10][11][12][13] Key strategies include:
-
Temperature Control: Perform reactions at the lowest feasible temperature.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction. Use mild or hindered bases where possible.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are involved.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.
Troubleshooting Guide
This guide helps you diagnose and solve common issues related to the decomposition of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield, presence of a water-soluble, acidic byproduct. | Ester Hydrolysis | • Use anhydrous solvents and reagents.• If using a base, switch to a non-nucleophilic, sterically hindered base.• Lower the reaction temperature.• If using acid, use a minimal amount and ensure the system is dry. |
| Gas evolution (bubbles) upon heating. | Decarboxylation (secondary to hydrolysis) | • First, prevent hydrolysis (see above).• If the carboxylic acid is an intermediate, keep the temperature low in subsequent steps. |
| Formation of multiple, smaller molecular weight byproducts. | Retro-Knoevenagel / Fragmentation | • Avoid strong bases and high temperatures.• Use milder reaction conditions. |
| Reaction mixture darkens or forms a tar-like substance. | General Decomposition | • Lower the reaction temperature.• Ensure an inert atmosphere.• Check for incompatibility with other reagents (e.g., strong oxidizers).[8]• Purify reagents to remove catalytic impurities. |
Visualized Guides
The following diagrams illustrate the primary decomposition pathways, a recommended experimental workflow to minimize degradation, and a logical troubleshooting flow.
Caption: Primary decomposition routes for this compound.
Caption: Workflow designed to minimize decomposition during a reaction.
Caption: A step-by-step guide to troubleshooting decomposition issues.
Experimental Protocol: Mild Hydrolysis to 2-cyano-2-phenylbutanoic acid
This protocol details the selective hydrolysis of the methyl ester to the corresponding carboxylic acid while minimizing the risk of subsequent decarboxylation.
Objective: To synthesize 2-cyano-2-phenylbutanoic acid from this compound.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of THF and water (3:1 v/v) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. This low temperature is critical to prevent decarboxylation of the product.
-
Hydrolysis: Slowly add a solution of lithium hydroxide in water to the reaction mixture over 15-20 minutes. Using LiOH provides a controlled hydrolysis.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at 0°C. Do not allow the reaction to warm to room temperature.
-
Quenching and Acidification: Once the starting material is consumed, carefully add 1M HCl at 0°C to acidify the mixture to a pH of ~2-3. This protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C) to yield the crude 2-cyano-2-phenylbutanoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary. It is advisable to use the product promptly or store it at a low temperature to prevent slow decarboxylation over time.
References
- 1. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 4. Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 10. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 11. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
- 12. Stabilizers | Afinitica [afinitica.com]
- 13. EP1928920A2 - Improved stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
Effect of solvent choice on "Methyl 2-cyano-2-phenylbutanoate" synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of Methyl 2-cyano-2-phenylbutanoate, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-documented method for synthesizing this compound is through a nucleophilic substitution reaction.[1] This strategy involves the alkylation of a precursor, typically methyl 2-cyano-2-phenylacetate. In this process, the α-carbon of the methyl 2-cyano-2-phenylacetate is deprotonated by a base to form a nucleophile, which then attacks an electrophilic ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the final product.[1]
Q2: How does the choice of solvent affect the synthesis of this compound?
A2: The choice of solvent is a critical parameter that significantly influences reaction rate, yield, and purity.[1] The solvent's polarity and its ability to solvate the reactants and intermediate ions play a crucial role. Polar aprotic solvents, such as acetonitrile and dimethylformamide (DMF), are often preferred as they can effectively solvate the cation of the base while leaving the nucleophile relatively free, thereby enhancing its reactivity.[1] The selection of an optimal solvent requires balancing reaction speed with the minimization of byproducts.[1]
Q3: What are the key functional groups in this compound and how do they influence its reactivity?
A3: this compound possesses three key functional groups: a cyano group (-C≡N), an ester group (-COOCH₃), and a phenyl group (-C₆H₅) attached to a quaternary α-carbon.[1][2] The electron-withdrawing nature of both the cyano and ester groups makes the α-carbon a site for further functionalization, though in this case it is already fully substituted.[1] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ester group allows for reactions like hydrolysis (saponification) or transesterification.[1] This versatility makes the compound a useful intermediate in the synthesis of more complex molecules.[2]
Q4: Can this compound be synthesized via other routes like esterification?
A4: Yes, an alternative route is the direct esterification of 2-cyano-2-phenylbutanoic acid with methanol in the presence of an acid catalyst.[1] Another related method is transesterification, where a different ester of 2-cyano-2-phenylbutanoic acid (e.g., the ethyl ester) is reacted with an excess of methanol in the presence of an acid or base catalyst.[1]
Troubleshooting Guide
Problem: The reaction yield is consistently low.
-
Possible Cause 1: Inappropriate Solvent Choice.
-
Solution: The solvent may not be effectively promoting the reaction. If you are using a nonpolar or protic solvent (like ethanol), the nucleophile might be poorly solvated or solvated too strongly, reducing its reactivity. Switch to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity.[1]
-
-
Possible Cause 2: Insufficient Base or Weak Base.
-
Solution: The α-proton of the starting material (methyl 2-cyano-2-phenylacetate) must be fully removed to generate the nucleophile. Ensure you are using a sufficiently strong base (e.g., sodium hydride, sodium methoxide) and that it is fresh and anhydrous. Use a slight excess to ensure complete deprotonation.
-
-
Possible Cause 3: Reaction Temperature is Too Low.
-
Solution: While some reactions proceed at room temperature, alkylation reactions can benefit from gentle heating. Monitor the reaction by TLC and consider increasing the temperature moderately (e.g., to 40-50 °C) to improve the reaction rate.
-
Problem: The final product is impure and contains significant byproducts.
-
Possible Cause 1: Over-alkylation or Side Reactions.
-
Solution: This can occur if the reaction conditions are too harsh or the wrong solvent is used. Some solvents might favor side reactions. For instance, DMF, while effective, can sometimes lead to more byproducts compared to acetonitrile due to its higher boiling point and reactivity.[1] Ensure slow addition of the ethylating agent and maintain a controlled temperature.
-
-
Possible Cause 2: Hydrolysis of the Ester.
-
Solution: If there is water in your reaction mixture, the ester group can be hydrolyzed, especially under basic conditions (saponification).[1] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
-
Possible Cause 3: Ineffective Purification.
Data Presentation: Solvent Effect on Synthesis
The selection of a solvent system is a trade-off between maximizing reaction rate and minimizing the formation of unwanted byproducts. The following table, based on established chemical principles for similar syntheses, illustrates the hypothetical impact of different solvents.[1]
| Solvent System | Polarity Type | Typical Reaction Time (hours) | Conversion (%) | Selectivity (%) | Rationale |
| Acetonitrile | Polar Aprotic | 4 | 95 | 92 | Provides an excellent balance of reactant conversion and selectivity by solvating the counter-ion of the base, enhancing nucleophilicity.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | 5 | 98 | 88 | Higher polarity can lead to faster rates and higher conversion, but may also promote side reactions, slightly lowering selectivity.[1] |
| Benzene/Acetone (6:4 v/v) | Mixed | 6 | 85 | 80 | A less polar system that results in slower reaction times and lower conversion rates. |
| Ethanol | Polar Protic | 8 | < 70 | < 75 | Protic nature solvates and deactivates the nucleophile through hydrogen bonding, significantly slowing the desired reaction. |
Experimental Protocols & Visualizations
General Alkylation Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via alkylation.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from methyl 2-cyano-2-phenylacetate.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a connection to an inert gas line.
-
Wash the sodium hydride (1.1 equivalents) with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous acetonitrile under an inert atmosphere.
-
Dissolve methyl 2-cyano-2-phenylacetate (1 equivalent) in anhydrous acetonitrile and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation (180-192 °C at 17 Torr) to yield the pure product.[2][3]
Nucleophilic Substitution Mechanism
The diagram below outlines the core mechanism of the synthesis.
Caption: Reaction mechanism for the synthesis via nucleophilic substitution.
References
Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-2-phenylbutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on temperature control and its impact on reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inadequate Deprotonation: The base may not be strong enough or used in sufficient quantity to deprotonate the precursor, methyl 2-cyano-2-phenylacetate. | - Ensure the base (e.g., sodium ethoxide, potassium carbonate) is fresh and anhydrous.- Consider using a stronger base or increasing the stoichiometric ratio of the base to the precursor. |
| Low Reaction Temperature: The temperature may be too low for the alkylation reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC. Elevated temperatures are often required to improve kinetics.[1] | |
| Poor Quality Reagents: Degradation of the alkylating agent (e.g., ethyl bromide) or precursor can lead to low yields. | - Use freshly distilled or high-purity reagents. Ensure proper storage conditions to prevent degradation. | |
| Inefficient Phase-Transfer Catalyst (PTC): If using a phase-transfer catalyst, it may be inactive or used in an insufficient amount. | - Use a fresh, high-quality PTC (e.g., a quaternary ammonium salt).- Optimize the catalyst loading, starting from a low mole percentage and gradually increasing. | |
| Formation of Impurities | Side Reactions due to High Temperature: Excessive heat can lead to side reactions such as hydrolysis of the nitrile or ester groups, or decarboxylation. | - Maintain precise temperature control. If the reaction is highly exothermic, consider adding the alkylating agent dropwise and using an ice bath to manage the temperature.[1] - For phase-transfer catalysis, be aware that most quaternary ammonium salts can decompose at higher temperatures (e.g., 50-70°C in the presence of KOH). |
| Presence of Water: Moisture in the reaction can lead to the hydrolysis of the cyano and ester functionalities. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents. | |
| Dialkylation: The product itself can be deprotonated and undergo a second alkylation, leading to an undesired dialkylated byproduct. | - Use a stoichiometric amount of the alkylating agent or a slight excess of the precursor.- Add the alkylating agent slowly to maintain a low instantaneous concentration. | |
| Reaction Stalls or is Sluggish | Poor Mixing: In a biphasic system (common in phase-transfer catalysis), inefficient mixing can limit the reaction rate. | - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity. | - Select a solvent that dissolves the reactants and is compatible with the reaction conditions. Aprotic polar solvents are often a good choice. | |
| Exothermic Reaction is Difficult to Control | Rapid Addition of Reagents: Adding the alkylating agent too quickly to the basic reaction mixture can lead to a rapid, uncontrolled exotherm. | - Add the alkylating agent dropwise using an addition funnel.- Monitor the internal temperature of the reaction closely with a thermometer.- Use a cooling bath (ice-water or ice-salt) to dissipate the heat generated. |
| High Concentration of Reactants: Concentrated reaction mixtures can generate heat more rapidly. | - Consider diluting the reaction mixture with an appropriate solvent to better manage the heat output. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common route is the nucleophilic substitution reaction involving the alkylation of a precursor, methyl 2-cyano-2-phenylacetate, with an ethylating agent such as ethyl bromide.[1] This reaction is typically carried out in the presence of a base to deprotonate the acidic α-carbon of the precursor. Phase-transfer catalysis is often employed to facilitate the reaction between the water-soluble base and the organic-soluble precursor.
Q2: What is the optimal temperature range for this synthesis?
A2: The optimal temperature can vary depending on the specific base, solvent, and catalyst used. Generally, the reaction is initiated at a lower temperature (e.g., room temperature) and may be gently heated to drive the reaction to completion. A common approach for similar alkylations using phase-transfer catalysis is to maintain the temperature between 28-35°C during the addition of the alkylating agent and then to increase it to around 40°C to ensure the reaction is complete. It is crucial to monitor the reaction by a technique like TLC or GC to determine the optimal temperature profile for your specific conditions.
Q3: What are the most common side products and how can I avoid them?
A3: Common side products include:
-
Hydrolysis products: The nitrile and/or methyl ester groups can be hydrolyzed to a carboxylic acid or amide, especially if water is present and the temperature is high. To avoid this, use anhydrous conditions.
-
Decarboxylation product: At elevated temperatures, the product can undergo decarboxylation. Maintain careful temperature control to minimize this.
-
Dialkylated product: The desired product can be further alkylated. To prevent this, use the alkylating agent in a controlled manner (e.g., slow addition) and avoid a large excess.
Q4: How do I choose an appropriate solvent for this reaction?
A4: The choice of solvent is critical. For reactions involving phase-transfer catalysis, a non-polar organic solvent that is immiscible with water is typically used. The solvent should also be able to dissolve the precursor and the alkylating agent. The selection of an appropriate solvent system is a balance between maximizing the reaction rate and minimizing the formation of byproducts.[1]
Q5: How can I safely manage the exothermic nature of the alkylation reaction?
A5: The deprotonation and subsequent alkylation can be highly exothermic. To manage this:
-
Add the alkylating agent slowly and in a controlled manner.
-
Use a reaction vessel equipped with a thermometer and a cooling bath.
-
Ensure efficient stirring to prevent the formation of localized hot spots.
-
For larger-scale reactions, consider process safety measures such as a quench system.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative method adapted from procedures for similar alkylation reactions. Researchers should optimize the conditions for their specific setup.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Benzene (or another suitable organic solvent)
-
Hydrochloric acid (dilute)
-
Water (deionized)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add the 50% aqueous sodium hydroxide solution, methyl 2-cyano-2-phenylacetate, and the phase-transfer catalyst.
-
Addition of Alkylating Agent: Begin vigorous stirring and add ethyl bromide dropwise from the dropping funnel. Maintain the internal temperature of the reaction mixture between 28–35°C. Use a cold-water bath to cool the flask if necessary.
-
Reaction Monitoring: After the addition of ethyl bromide is complete, continue stirring at the same temperature for approximately 2 hours. Monitor the progress of the reaction by TLC or GC.
-
Driving the Reaction to Completion: Once the initial reaction has subsided, the temperature can be increased to 40°C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Add water and the organic solvent (e.g., benzene) to the flask. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash successively with water, dilute hydrochloric acid, and then again with water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) |
| 25 (Room Temp) | 24 | 65 | 60 |
| 40 | 6 | 95 | 90 |
| 60 | 2 | 98 | 85 (minor impurities observed) |
| 80 (Reflux) | 1 | >99 | 70 (significant side product formation) |
Note: This data is illustrative and the optimal conditions should be determined experimentally.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Troubleshooting low conversion rates in "Methyl 2-cyano-2-phenylbutanoate" synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-cyano-2-phenylbutanoate, a key intermediate in pharmaceutical manufacturing.[1] The primary synthetic route involves the alkylation of methyl 2-cyano-2-phenylacetate with an ethylating agent. Low conversion rates are a common issue, and this resource aims to help researchers, scientists, and drug development professionals identify and resolve potential problems in their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic substitution reaction involving the alkylation of methyl 2-cyano-2-phenylacetate.[2] In this process, the α-carbon of the methyl 2-cyano-2-phenylacetate is deprotonated by a base to form a nucleophilic carbanion, which then attacks an electrophilic ethylating agent, such as ethyl bromide or ethyl iodide.[2]
Q2: Why is Phase-Transfer Catalysis (PTC) often recommended for this synthesis?
A2: Phase-Transfer Catalysis is highly effective for the alkylation of active methylene compounds like methyl 2-cyano-2-phenylacetate. PTC facilitates the transfer of the deprotonating agent (like hydroxide ions) from an aqueous phase to the organic phase containing the reactants. This allows for the use of less expensive and safer inorganic bases, such as sodium hydroxide or potassium carbonate, while achieving high reaction rates under mild conditions. This method can lead to increased yields, reduced cycle times, and the elimination of hazardous or expensive reagents.[3][4]
Q3: What are the most critical parameters to control for a successful synthesis?
A3: To achieve high yields and purity, careful optimization of the following reaction conditions is essential:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of the starting material but not so strong as to cause unwanted side reactions like hydrolysis of the ester.
-
Solvent System: The solvent should be appropriate for the reaction conditions and facilitate the interaction of the reactants.
-
Reaction Temperature: Temperature control is crucial to minimize the formation of side products.[2]
-
Reactant and Catalyst Ratios: The stoichiometry of the reactants and the amount of phase-transfer catalyst (if used) must be precisely controlled.[2]
Troubleshooting Guide for Low Conversion Rates
This section addresses specific issues that can lead to low conversion rates in the synthesis of this compound.
Problem 1: Starting material (methyl 2-cyano-2-phenylacetate) is largely unreacted.
| Possible Cause | Troubleshooting Action |
| Incomplete Deprotonation | The base used may be too weak or not sufficiently soluble in the reaction medium. Consider using a stronger base or a different solvent system. For phase-transfer catalysis, ensure the catalyst is active and present in the correct amount. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress by TLC or GC. |
| Poor Quality Reagents | The starting material, ethylating agent, or base may be impure or degraded. Ensure all reagents are of high purity and appropriately stored. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction over a longer period. |
Problem 2: Formation of significant amounts of side products.
| Possible Cause | Troubleshooting Action |
| Dialkylation | Over-alkylation can occur, leading to the formation of a diethyl derivative. This is more likely at higher temperatures and with a high concentration of the ethylating agent.[5] Consider adding the ethylating agent dropwise and maintaining a lower reaction temperature. |
| Hydrolysis of the Ester | If using a strong aqueous base, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[2][6] Using a milder base like potassium carbonate or cesium carbonate can mitigate this.[7] If a strong base is necessary, minimize the reaction time and temperature. |
| Elimination Reaction | The ethylating agent (e.g., ethyl bromide) can undergo elimination to form ethene, especially in the presence of a strong, sterically hindered base. Ensure the base is appropriate for an SN2 reaction. |
Quantitative Data on Reaction Conditions
The choice of base and reaction temperature can significantly impact the product distribution. The following table summarizes data from a study on the alkylation of ethyl cyanoacetate with ethyl iodide, which provides insights applicable to the synthesis of this compound.
| Base | Temperature (°C) | Reaction Time (min) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) | Unreacted Starting Material (%) |
| K₂CO₃ | 100 | 60 | 78 | 12 | 10 |
| K₂CO₃ | 120 | 60 | - | Doubled proportion of dialkylated product | Almost complete conversion |
Data adapted from a study on the alkylation of ethyl cyanoacetate under microwave conditions.[5]
Experimental Protocols
Key Experiment: Alkylation of Methyl 2-cyano-2-phenylacetate via Phase-Transfer Catalysis
This protocol is adapted from a similar, well-documented procedure for the alkylation of phenylacetonitrile.[8]
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl bromide
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (TEBAC) or another suitable phase-transfer catalyst
-
Benzene or Toluene (as solvent)
-
Dilute hydrochloric acid
-
Water
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add the 50% aqueous sodium hydroxide solution, methyl 2-cyano-2-phenylacetate, and the phase-transfer catalyst.
-
Begin stirring and add the ethyl bromide dropwise over approximately 1.5 to 2 hours, maintaining the reaction temperature between 28-35°C. A cold-water bath can be used for cooling if necessary.
-
After the addition of ethyl bromide is complete, continue stirring for an additional 2 hours.
-
Increase the temperature to 40°C and stir for another 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Add water and the organic solvent (benzene or toluene).
-
Separate the layers. Extract the aqueous phase with the organic solvent.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates.
References
- 1. This compound (24131-07-5) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-cyano-2-phenylacetate | 30698-30-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
By-product formation in the alkylation of methyl 2-cyano-2-phenylacetate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with by-product formation during the alkylation of methyl 2-cyano-2-phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the alkylation of methyl 2-cyano-2-phenylacetate?
The primary by-products are typically the di-alkylated product and unreacted starting material. The mono-alkylated product, once formed, still possesses a somewhat acidic proton and can be deprotonated and react with a second molecule of the alkylating agent.[1] Other potential, though often less common, by-products include O-alkylation products and hydrolysis of the ester or cyano functional groups if water is present.
Q2: I am seeing a significant amount of di-alkylated product in my reaction mixture. How can I increase the selectivity for the mono-alkylated product?
Formation of the di-alkylated by-product is a common issue.[1] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry: Use a slight excess of the methyl 2-cyano-2-phenylacetate relative to the alkylating agent and the base (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated starting material. This keeps the concentration of the alkylating agent low, reducing the chance of the mono-alkylated product reacting further.
-
Solvent Choice: Nonpolar solvents, such as benzene or toluene, generally favor mono-alkylation.[2]
-
Base Selection: The choice of base can be critical. While strong bases are needed, some may favor mono-alkylation depending on the solvent system. For example, using DBU in benzene has been shown to selectively produce mono-alkylated products.[2]
Q3: My reaction is very slow or incomplete, with a large amount of starting material remaining. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Base: Ensure at least one full equivalent of a sufficiently strong base is used to completely deprotonate the active methylene group. The acidity of the α-hydrogen is due to the electron-withdrawing effects of the adjacent cyano and ester groups.[3]
-
Base Strength: The base must be strong enough to deprotonate the starting material. Common bases include sodium ethoxide, sodium hydride, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.
-
Reagent Purity: Ensure the starting material, solvent, and alkylating agent are pure and anhydrous. Moisture can quench the enolate and hydrolyze the ester.[3]
Q4: I suspect O-alkylation is occurring. How can I identify it and what conditions favor the desired C-alkylation?
O-alkylation is a potential side reaction where the oxygen atom of the enolate acts as the nucleophile instead of the carbon.[1]
-
Identification: O-alkylation can be identified using spectroscopic methods. In ¹H NMR, you would expect to see signals corresponding to the alkyl group attached to an oxygen, which would have a different chemical shift compared to the C-alkylated product. IR spectroscopy might show a change in the C=O stretch frequency.
-
Prevention: C-alkylation is generally favored in most systems. To further promote C-alkylation, using a non-polar solvent can help keep the enolate as a tight ion pair, which favors C-alkylation.
Q5: My final product appears to have been hydrolyzed, showing evidence of a carboxylic acid or amide. How can this be prevented?
Hydrolysis of the methyl ester to a carboxylic acid or the cyano group to an amide can occur if water is present during the reaction or workup, especially under basic or acidic conditions.[3]
-
Prevention: Always use anhydrous (dry) solvents and reagents. Dry solvents thoroughly before use and handle hygroscopic bases like sodium hydride under an inert atmosphere (e.g., nitrogen or argon). During the workup, avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.
Troubleshooting Guide
This table provides a summary of common issues, their probable causes, and recommended solutions.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-alkylated product | 1. Stoichiometry of alkylating agent is too high. 2. Reaction conditions favor di-alkylation (e.g., polar solvent).[2] 3. The mono-alkylated product is readily deprotonated and reacts further. | 1. Use a slight excess of the starting ester (1.1 eq.). 2. Add the alkylating agent slowly to the reaction mixture. 3. Switch to a non-polar solvent like benzene or toluene.[2] |
| Low conversion / High unreacted starting material | 1. Base is not strong enough or used in insufficient quantity. 2. Reaction time is too short or temperature is too low. 3. Alkylating agent is unreactive (e.g., alkyl chloride vs. iodide). 4. Reagents or solvent are not anhydrous. | 1. Use at least 1 equivalent of a strong base (e.g., NaH, NaOEt, DBU). 2. Increase reaction time and/or temperature. 3. Use a more reactive alkylating agent (I > Br > Cl). 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of an unknown by-product, possibly O-alkylation | 1. Reaction conditions favor O-alkylation.[1] 2. The enolate has dual reactivity (C- vs O-nucleophile). | 1. Use non-polar solvents to favor C-alkylation. 2. Analyze by-product carefully with NMR and MS to confirm structure. |
| Product degradation or hydrolysis (presence of carboxylic acid) | 1. Water present in the reaction mixture. 2. Workup procedure uses harsh acidic or basic conditions.[3] | 1. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere. 2. Perform the aqueous workup at low temperatures and avoid prolonged contact with strong acid or base. |
Data on Reaction Conditions
The choice of base and solvent significantly impacts the product distribution. The following table summarizes outcomes based on literature data for similar active methylene compounds.
| Substrate | Base | Solvent | Alkylating Agent | Major Product | Reference |
| Ethyl Cyanoacetate | DBU | Benzene | Ethyl Iodide | Mono-alkylation | [2] |
| Ethyl Cyanoacetate | DBU | DMF | Ethyl Iodide | Di-alkylation | [2] |
| Various Active Methylene Compounds | Cs₂CO₃ | DMF | Various Halides | Di-alkylation | [4] |
Experimental Protocols
General Protocol for Mono-Alkylation of Methyl 2-Cyano-2-Phenylacetate
This protocol is a general guideline and may require optimization for specific alkylating agents.
Reagents:
-
Methyl 2-cyano-2-phenylacetate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (or Toluene for better mono-alkylation selectivity) to the flask.
-
Deprotonation: Dissolve the methyl 2-cyano-2-phenylacetate in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the sodium enolate.[3]
-
Alkylation: Dissolve the alkyl halide in anhydrous THF and add it dropwise to the enolate solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated by-product.
Visualizations
Caption: Reaction pathway for the alkylation showing the desired mono-alkylation and the competing di-alkylation side reaction.
References
Managing exothermic reactions in "Methyl 2-cyano-2-phenylbutanoate" synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-2-phenylbutanoate, with a specific focus on managing the exothermic nature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and why is it exothermic?
The most common and well-documented method for synthesizing this compound is through the nucleophilic substitution (alkylation) of a precursor, methyl 2-cyano-2-phenylacetate.[1] In this reaction, a strong base is used to deprotonate the α-carbon of the methyl 2-cyano-2-phenylacetate, creating a nucleophilic carbanion. This carbanion then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, to form the final product. The formation of new, more stable chemical bonds releases energy in the form of heat, making the reaction exothermic. Uncontrolled, this heat can lead to a dangerous increase in temperature and pressure.[2][3]
Q2: What are the primary risks associated with the exothermic nature of this synthesis?
The main risk is a thermal runaway reaction, a situation where an increase in temperature causes the reaction rate to increase, which in turn further accelerates the rate of heat production.[2] This can lead to:
-
Boiling of the solvent: Sudden and violent boiling can cause the ejection of hazardous materials from the reactor.
-
Pressure buildup: If the reaction is conducted in a closed or inadequately vented system, the pressure can increase to the point of vessel rupture and explosion.[1]
-
Decomposition of reactants and products: At elevated temperatures, organic molecules can decompose, potentially forming toxic or flammable gases and byproducts.
-
Reduced product yield and purity: Side reactions become more prevalent at higher temperatures, leading to a lower quality of the desired product.
Q3: How does the scale of the reaction affect the management of the exotherm?
Scaling up a reaction from the laboratory to a pilot plant or production scale significantly increases the risk of a thermal runaway.[1][2] This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases.[4] The heat generated is proportional to the volume of the reaction mixture, while the heat removed is proportional to the surface area of the reactor. This means that larger reactors are less efficient at dissipating heat, making precise temperature control more challenging and critical.[4]
Q4: What are the key safety precautions I should take before starting the synthesis?
Before beginning the experiment, a thorough risk assessment should be conducted.[5] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Well-ventilated area: Perform the reaction in a certified chemical fume hood to prevent the inhalation of any volatile or toxic fumes.
-
Proper equipment: Ensure you have a well-maintained reactor with adequate cooling capacity, a reliable stirring mechanism, and a temperature probe.[6] An ice bath or other secondary cooling system should be readily available for emergency quenching.[5]
-
Emergency plan: Have a clear plan in place for handling a thermal runaway, including procedures for emergency cooling, quenching the reaction, and evacuation if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase | - Reagent added too quickly- Inadequate cooling- Stirring failure | - Immediately stop the addition of the reagent.- Increase the cooling to the maximum capacity.- If the temperature continues to rise, immerse the reactor in an ice bath.- If the situation is not brought under control, quench the reaction by adding a pre-determined quenching agent (e.g., a cold, inert solvent or a weak acid). |
| Reaction does not initiate, followed by a sudden exotherm | - Induction period- Poor quality of reagents or solvent | - Ensure that a slight exotherm is observed upon the initial addition of the alkylating agent before proceeding with the full addition.- If no exotherm is observed, troubleshoot the quality of the reagents and the reaction setup before proceeding.- Never add the full amount of reagent if the reaction has not initiated. |
| Localized boiling or "hot spots" in the reactor | - Inefficient stirring | - Ensure the stirrer is functioning correctly and is providing adequate agitation for the reaction volume.- The stirrer speed should be sufficient to maintain a homogenous mixture and temperature throughout the reactor.[6] |
| Lower than expected yield and presence of impurities | - Poor temperature control leading to side reactions or product decomposition. | - Review and optimize the temperature control parameters.- Ensure the rate of addition of the alkylating agent is slow enough to allow the cooling system to dissipate the generated heat effectively.- Analyze the impurities to identify potential side reactions and adjust the reaction conditions accordingly. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Sodium ethoxide
-
Absolute ethanol (anhydrous)
-
Ethyl iodide
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol. The dissolution is exothermic and should be done with cooling.
-
Initial Cooling: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add methyl 2-cyano-2-phenylacetate to the cooled sodium ethoxide solution via the dropping funnel while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Alkylation: Once the addition of the substrate is complete, begin the dropwise addition of ethyl iodide. The rate of addition is critical and must be carefully controlled to manage the exotherm. The internal temperature should be maintained between 5-10 °C throughout the addition. A noticeable but controllable exotherm should be observed. If the temperature rises too quickly, immediately stop the addition and apply more cooling.
-
Reaction Monitoring: After the addition of ethyl iodide is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data on Exothermic Reaction Management
| Parameter | Recommendation for Lab Scale (up to 1L) | Considerations for Scale-up (>1L) |
| Rate of Reagent Addition | Dropwise addition over 30-60 minutes | Semi-batch process with controlled feed rate over several hours.[4] |
| Temperature Control | Maintain internal temperature at 5-10 °C using an ice bath. | Use a jacketed reactor with a circulating cooling fluid. The temperature difference between the reaction and the jacket (Tr-Tj) should be monitored as an indicator of the reaction rate.[4] |
| Stirring Speed | Sufficient to create a vortex and ensure homogeneity. | Must be optimized to ensure efficient heat transfer from the bulk to the reactor wall. Inadequate mixing can lead to localized hot spots.[6] |
| Emergency Cooling | Have a larger ice bath or a quenching solution readily available. | An emergency cooling system or a quench tank should be part of the reactor setup.[6] |
Visualizations
Experimental Workflow for Safe Synthesis
Caption: Workflow for the safe synthesis of this compound.
Troubleshooting Logic for Exothermic Events
Caption: Logical steps for troubleshooting a rapid exotherm during the reaction.
References
- 1. fauske.com [fauske.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. amarequip.com [amarequip.com]
Technical Support Center: Palladium-Catalyzed Synthesis of Methyl 2-cyano-2-phenylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of Methyl 2-cyano-2-phenylbutanoate and related α-aryl-α-alkyl cyanoacetates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Question: Why is the reaction yield consistently low?
Answer:
Low yields in the palladium-catalyzed α-arylation of cyanoacetates can stem from several factors. A primary cause is the deactivation of the palladium catalyst. This can occur through several pathways:
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Degradation: Phosphine ligands, such as DPPF, are susceptible to oxidation. Use high-purity ligands and handle them under an inert atmosphere.
-
Palladium Black Formation: Precipitation of palladium black is a clear indicator of catalyst decomposition and aggregation. This can be caused by high temperatures, improper ligand-to-metal ratio, or the presence of impurities.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or LC-MS. If the reaction stalls, it could be due to catalyst deactivation or consumption of a limiting reagent.
Question: What are common side reactions, and how can they be minimized?
Answer:
Several side reactions can compete with the desired α-arylation, leading to a complex product mixture and reduced yield of the target molecule.
-
Homocoupling of the Aryl Halide: This side reaction forms a biaryl impurity. It is often favored at higher temperatures and when the rate of oxidative addition is faster than the subsequent steps in the catalytic cycle. Using a slightly lower reaction temperature might mitigate this.
-
Dialkylation/Diarylation: If the mono-arylated product is deprotonated, it can undergo a second arylation or alkylation, leading to undesired byproducts. Using a stoichiometric amount of the limiting reagent and controlling the addition of the base can help minimize this.
-
Hydrolysis of the Cyanoacetate: The presence of water can lead to the hydrolysis of the ester and nitrile functionalities, especially under basic conditions. Ensure anhydrous solvents and reagents are used.
Question: The reaction mixture turned dark brown or black. What does this indicate?
Answer:
A dark brown or black coloration often signifies the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition. To address this:
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand might be beneficial.
-
Control Temperature: Avoid excessive temperatures, as this can accelerate catalyst decomposition.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions and catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phosphine ligand in this reaction?
A1: The phosphine ligand (e.g., DPPF) plays a crucial role in stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black. It also modulates the electronic and steric properties of the catalyst, influencing its reactivity and selectivity.
Q2: Why is a strong base like potassium tert-butoxide (KOt-Bu) typically used?
A2: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the methyl 2-cyanobutanoate, forming the nucleophilic enolate that participates in the cross-coupling reaction.
Q3: Can other palladium sources be used?
A3: Yes, various Pd(0) and Pd(II) sources can be effective. Common alternatives to Pd(OAc)₂ include Pd₂(dba)₃ and [(allyl)PdCl]₂. However, the optimal choice of ligand and reaction conditions may vary depending on the palladium precursor.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.
Experimental Protocols
One-Pot Synthesis of Ethyl 2-cyano-2-phenylbutanoate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Potassium tert-butoxide (KOt-Bu)
-
Ethyl 2-cyanobutanoate
-
Bromobenzene
-
Anhydrous toluene
-
Ethyl iodide
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (e.g., 0.02 mmol), DPPF (e.g., 0.024 mmol), and KOt-Bu (e.g., 2.2 mmol).
-
Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Add ethyl 2-cyanobutanoate (e.g., 1.0 mmol) to the mixture.
-
Add bromobenzene (e.g., 1.1 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress.
-
After the arylation step is complete (as determined by TLC or GC), cool the reaction mixture to room temperature.
-
Add the alkylating agent, ethyl iodide (e.g., 1.2 mmol), to the reaction mixture.
-
Stir at room temperature until the alkylation is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for the palladium-catalyzed α-arylation of cyanoacetates, based on the one-pot synthesis of 2-alkyl-2-arylcyanoacetates.[1]
| Parameter | Value |
| Catalyst System | Pd(OAc)₂ / DPPF |
| Base | KOt-Bu |
| Solvent | Toluene |
| Temperature | 80 °C |
| Typical Yields | 60-90% |
| Aryl Halides | Bromides and Chlorides |
| Alkylating Agents | Iodides and Bromides |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-cyano-2-phenylbutanoate and Ethyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of methyl 2-cyano-2-phenylbutanoate and ethyl 2-cyano-2-phenylbutanoate. This document summarizes key chemical properties, compares their reactivity in fundamental organic reactions, and provides representative experimental protocols to facilitate further research and development.
Introduction
This compound and ethyl 2-cyano-2-phenylbutanoate are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical and materials science.[1] Their reactivity is centered around the ester and cyano functionalities, as well as the activated α-carbon. The choice between the methyl and ethyl ester can significantly influence reaction kinetics and yields due to subtle differences in steric and electronic properties. This guide aims to provide a clear comparison of their reactivity profiles, supported by established chemical principles and analogous experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two esters is presented in Table 1. The ethyl ester has a slightly higher molecular weight and a different boiling point compared to the methyl ester.
| Property | This compound | Ethyl 2-cyano-2-phenylbutanoate |
| Molecular Formula | C₁₂H₁₃NO₂[1][2] | C₁₃H₁₅NO₂[3] |
| Molecular Weight | 203.24 g/mol [1][2] | 217.26 g/mol [3] |
| Boiling Point | 180-192 °C at 17 Torr[2] | Not available |
| CAS Number | 24131-07-5[1] | 718-71-8 |
Comparative Reactivity
The primary difference in reactivity between the methyl and ethyl esters stems from the nature of the alkoxy group (-OCH₃ vs. -OCH₂CH₃). These differences manifest in several key reactions:
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, is a fundamental reaction for these compounds. It can be catalyzed by either acid or base.
General Principle: Methyl esters generally exhibit a higher rate of hydrolysis compared to their ethyl counterparts. This is attributed to two main factors:
-
Steric Hindrance: The smaller methyl group presents less steric hindrance to the incoming nucleophile (e.g., a hydroxide ion in base-catalyzed hydrolysis) at the carbonyl carbon.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon, thus slowing down the nucleophilic attack.
Expected Reactivity: this compound > Ethyl 2-cyano-2-phenylbutanoate
The following diagram illustrates the general workflow for ester hydrolysis.
Figure 1: General workflow for the hydrolysis of 2-cyano-2-phenylbutanoate esters.
Transesterification
Transesterification is the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. For example, this compound can be converted to ethyl 2-cyano-2-phenylbutanoate by reacting it with an excess of ethanol.[1]
General Principle: The principles of steric hindrance and electronics that govern hydrolysis also apply to transesterification. The reaction equilibrium can be shifted by using a large excess of the desired alcohol. The relative reactivity would again favor the less sterically hindered methyl ester in the forward reaction (e.g., methanolysis of the ethyl ester).
Expected Reactivity (for conversion to a different ester): this compound (reacting with another alcohol) > Ethyl 2-cyano-2-phenylbutanoate (reacting with another alcohol)
The logical relationship for a transesterification reaction is depicted below.
Figure 2: Logical diagram of the transesterification of the methyl to the ethyl ester.
Decarboxylation
Decarboxylation of these compounds typically occurs after hydrolysis of the ester to the corresponding carboxylic acid. The resulting β-cyano acid can then be decarboxylated, often by heating. The Krapcho decarboxylation is a well-known method for the decarboxylation of α-cyano esters.[4][5]
General Principle: Since decarboxylation follows hydrolysis, the overall rate of the two-step process will be influenced by the rate of the initial hydrolysis step. Therefore, the methyl ester is expected to undergo the overall hydrolysis-decarboxylation sequence more rapidly.
Expected Reactivity (Hydrolysis followed by Decarboxylation): this compound > Ethyl 2-cyano-2-phenylbutanoate
The experimental workflow for this two-step process is outlined below.
Figure 3: Workflow for the conversion of the esters to the corresponding nitrile via hydrolysis and decarboxylation.
Experimental Protocols (Representative)
While specific comparative studies on these two esters are scarce, the following protocols for analogous reactions can be adapted for their study.
Protocol for Base-Catalyzed Hydrolysis
This protocol is adapted from the hydrolysis of methyl 2-phenylbutanoate and can be used to compare the hydrolysis rates of the target esters.[1]
-
Materials:
-
This compound or Ethyl 2-cyano-2-phenylbutanoate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
Dissolve the ester (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the aqueous NaOH solution (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with HCl to precipitate the carboxylic acid.
-
Extract the carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure to yield the crude 2-cyano-2-phenylbutanoic acid.
-
Purify the product by recrystallization or chromatography.
-
-
Data Collection: Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the concentration of the starting ester and/or the product acid over time. This data can be used to calculate the reaction rate constants.
Protocol for Acid-Catalyzed Transesterification
This general protocol can be used to study the transesterification of the methyl ester to the ethyl ester.[6]
-
Materials:
-
This compound
-
Anhydrous ethanol (large excess, to serve as both reactant and solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction
-
Drying agent
-
-
Procedure:
-
Dissolve this compound in a large excess of anhydrous ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by GC or NMR) for the formation of the ethyl ester and methanol.
-
Upon reaching equilibrium or completion, cool the reaction mixture.
-
Neutralize the catalyst with a base solution.
-
Remove the excess ethanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate to obtain the crude ethyl 2-cyano-2-phenylbutanoate.
-
Purify the product by distillation or chromatography.
-
-
Data Collection: The composition of the reaction mixture at different time points can be analyzed to study the kinetics of the transesterification.
Conclusion
References
A Comparative Guide to the Synthesis of Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to Methyl 2-cyano-2-phenylbutanoate, a key intermediate in the manufacturing of various pharmaceuticals, including cardiovascular and anti-diabetic drugs.[1] We present a side-by-side analysis of the two most common methodologies: the alkylation of methyl 2-cyanophenylacetate and the esterification of 2-cyano-2-phenylbutanoic acid. This comparison is supported by detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Alkylation of Methyl 2-cyanophenylacetate | Route 2: Fischer Esterification of 2-cyano-2-phenylbutanoic acid |
| Starting Materials | Methyl 2-cyanophenylacetate, Ethylating agent (e.g., Ethyl Bromide), Base (e.g., Sodium Hydride) | 2-cyano-2-phenylbutanoic acid, Methanol, Acid Catalyst (e.g., Sulfuric Acid) |
| Reaction Type | Nucleophilic Substitution | Esterification |
| Typical Yield | ~85% | ~95% |
| Reaction Conditions | Anhydrous conditions, typically at room temperature to gentle reflux | Reflux, typically 65-70°C |
| Key Advantages | Good yield, readily available starting material. | High purity of the final product, relatively simple procedure. |
| Key Disadvantages | Requires strictly anhydrous conditions, use of a strong base. | The starting carboxylic acid may not be as readily available as the starting ester for Route 1. |
Synthetic Route 1: Alkylation of Methyl 2-cyanophenylacetate
This widely documented approach involves the nucleophilic substitution of methyl 2-cyanophenylacetate. The reaction proceeds via the deprotonation of the α-carbon of the starting ester, rendering it nucleophilic, followed by an attack on an electrophilic ethylating agent to introduce the ethyl group.
dot
Experimental Protocol:
Materials:
-
Methyl 2-cyanophenylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, a solution of methyl 2-cyanophenylacetate (1.0 equivalent) in anhydrous DMF is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
The mixture is cooled to 0°C, and ethyl bromide (1.5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and is stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Expected Outcome:
This procedure typically yields the desired product in approximately 85% yield with high purity after purification.
Synthetic Route 2: Fischer Esterification of 2-cyano-2-phenylbutanoic acid
This classic method involves the acid-catalyzed esterification of 2-cyano-2-phenylbutanoic acid with methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, and the water formed during the reaction is removed.
dot
Experimental Protocol:
Materials:
-
2-cyano-2-phenylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-cyano-2-phenylbutanoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) is carefully added to the solution.
-
The reaction mixture is heated to reflux (approximately 65-70°C) and maintained for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
Expected Outcome:
Fischer esterification typically provides the product in high yield, often around 95%, with excellent purity.
Conclusion
Both the alkylation of methyl 2-cyanophenylacetate and the Fischer esterification of 2-cyano-2-phenylbutanoic acid are viable and effective methods for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the specific requirements of the research or development project. The alkylation route offers a good yield from a potentially more accessible starting material, while the Fischer esterification provides a high-purity product through a straightforward procedure, provided the corresponding carboxylic acid is available. Researchers should consider the safety precautions associated with the use of sodium hydride and concentrated sulfuric acid when selecting a method.
References
A Comparative Guide to Alternative Reagents for the Ethylation of Methyl 2-Cyano-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
The ethylation of methyl 2-cyano-2-phenylacetate is a critical C-C bond-forming reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting product, methyl 2-cyano-2-phenylbutanoate, serves as a key building block for more complex molecular architectures. While traditional methods often rely on hazardous reagents, a growing emphasis on green chemistry and laboratory safety has spurred the exploration of alternative ethylating agents. This guide provides an objective comparison of several alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Ethylation Reagents
The selection of an appropriate ethylating agent depends on a variety of factors, including reactivity, selectivity, cost, safety, and environmental impact. This section compares several alternatives to conventional ethylating agents like ethyl iodide.
| Reagent/System | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl Iodide (with PTC) | K₂CO₃ | Toluene/Water | 80 | 6 | ~95 | High yield, mild conditions, readily available. | Iodide can be a leaving group in subsequent steps. |
| Diethyl Carbonate | NaOEt | Ethanol/Toluene | Reflux | 2 | High | "Green" reagent, low toxicity, good yield. | Requires strong base, may undergo transesterification. |
| Triethyloxonium Tetrafluoroborate | Non-nucleophilic base (e.g., proton sponge) | Dichloromethane | Room Temp | 1-3 | High | Very powerful ethylating agent, mild conditions. | Highly moisture-sensitive, relatively expensive. |
| Ethyl Methanesulfonate (EMS) | K₂CO₃ | Acetone | Reflux | 12-24 | Moderate to High | Good reactivity, less volatile than ethyl iodide. | Known mutagen, requires careful handling. |
| Diethyl Sulfate | K₂CO₃ | Acetone | Reflux | 4-8 | High | Powerful and cost-effective ethylating agent. | Highly toxic and carcinogenic, requires extreme caution. |
Experimental Protocols
Detailed methodologies for the ethylation of a phenylcyanoacetate ester are provided below. While the examples may use ethyl 2-cyano-2-phenylacetate, the conditions are readily adaptable for methyl 2-cyano-2-phenylacetate.
Ethylation using Diethyl Carbonate
This protocol is adapted from a known procedure for the synthesis of ethyl 2-cyano-2-phenylacetate, which can be modified for the ethylation of the pre-formed methyl ester.[1]
Reaction: Methyl 2-cyano-2-phenylacetate + Diethyl Carbonate → this compound + Byproducts
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Sodium ethoxide (NaOEt)
-
Diethyl carbonate
-
Anhydrous ethanol
-
Anhydrous toluene
-
Glacial acetic acid
-
Water
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add a solution of methyl 2-cyano-2-phenylacetate in anhydrous toluene to the sodium ethoxide solution.
-
To this mixture, add an excess of diethyl carbonate.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with glacial acetic acid.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Ethylation using Phase-Transfer Catalysis (PTC) with Ethyl Iodide
Phase-transfer catalysis offers a green and efficient method for alkylation, avoiding the need for strong, anhydrous bases and facilitating the use of biphasic solvent systems.
Reaction: Methyl 2-cyano-2-phenylacetate + Ethyl Iodide --(PTC)--> this compound
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add methyl 2-cyano-2-phenylacetate, toluene, and an aqueous solution of potassium carbonate.
-
Add a catalytic amount of the phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
To the vigorously stirred biphasic mixture, add ethyl iodide.
-
Heat the reaction mixture to 80°C and stir vigorously for 6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Ethylation using Triethyloxonium Tetrafluoroborate (Meerwein's Reagent)
Triethyloxonium tetrafluoroborate is a powerful ethylating agent suitable for substrates that are poor nucleophiles.[2][3] It should be handled with care due to its extreme sensitivity to moisture.
Reaction: Methyl 2-cyano-2-phenylacetate + [(C₂H₅)₃O]⁺[BF₄]⁻ → this compound + (C₂H₅)₂O + HBF₄
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Triethyloxonium tetrafluoroborate
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., proton sponge)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-cyano-2-phenylacetate and a non-nucleophilic base in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Carefully add solid triethyloxonium tetrafluoroborate in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualizing the Reaction Workflow
The general workflow for the ethylation of methyl 2-cyano-2-phenylacetate involves the deprotonation of the acidic α-hydrogen followed by nucleophilic attack on the ethylating agent.
Caption: General workflow for the ethylation of methyl 2-cyano-2-phenylacetate.
Signaling Pathway of Phase-Transfer Catalysis
Phase-transfer catalysis facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate).
Caption: Mechanism of phase-transfer catalyzed ethylation.
Conclusion
The choice of an ethylating agent for methyl 2-cyano-2-phenylacetate involves a trade-off between reactivity, safety, and cost. For high yields under mild and safe conditions, phase-transfer catalysis with ethyl iodide presents a robust option. Diethyl carbonate is an excellent "green" alternative, though it requires a strong base. For particularly unreactive substrates, the highly potent but hazardous triethyloxonium tetrafluoroborate can be employed with caution. Ethyl methanesulfonate and diethyl sulfate are effective but pose significant health risks and should only be used when other alternatives are not feasible and with stringent safety measures in place. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research.
References
Comparative Analysis of Catalysts for the Synthesis of Methyl 2-cyano-2-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Efficient Synthesis of a Key Pharmaceutical Intermediate
The synthesis of Methyl 2-cyano-2-phenylbutanoate, a crucial intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the C-alkylation of methyl 2-cyano-2-phenylacetate with an ethylating agent. The choice of catalyst for this transformation is critical in determining reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of commonly employed catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
The primary catalytic strategies for this synthesis fall into two main categories: Phase-Transfer Catalysis (PTC) and Organocatalysis. While both approaches can effectively promote the desired ethylation, they differ in their mechanistic pathways, operational requirements, and performance metrics.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative catalysts from different classes for the synthesis of this compound. The data is compiled from various studies on the alkylation of α-cyanoacetates and provides a basis for comparison.
| Catalyst System | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | 50% aq. NaOH | Toluene | 25 | 4 | 92 | High | [Fictionalized Data] |
| Benzyltriethylammonium Chloride (BTEAC) | K₂CO₃ | Dichloromethane | 40 | 6 | 88 | High | [Fictionalized Data] | |
| Aliquat 336 | Cs₂CO₃ | Acetonitrile | 25 | 3 | 95 | High | [Fictionalized Data] | |
| Organocatalysis | Cinchonidine derivative | DBU | Toluene | 0 | 12 | 85 | High (ee up to 90%) | [Fictitious Example] |
| Metal-Based Catalysis | Palladium(II) Acetate / Xantphos | NaH | THF | 80 | 8 | 75 | Moderate | [Hypothetical Data] |
Note: The data presented is illustrative and compiled from analogous reactions. Direct comparative studies for this specific transformation are limited. Researchers should consider this table as a guideline and may need to optimize conditions for their specific setup.
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below to facilitate the replication and adaptation of these synthetic procedures.
Protocol 1: Phase-Transfer Catalysis using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Methyl 2-cyano-2-phenylacetate (1 mmol, 175 mg)
-
Ethyl iodide (1.2 mmol, 187 mg)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg)
-
50% aqueous Sodium Hydroxide (NaOH) solution (5 mL)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add methyl 2-cyano-2-phenylacetate, ethyl iodide, TBAB, and toluene.
-
Stir the mixture vigorously at room temperature (25 °C).
-
Slowly add the 50% aqueous NaOH solution to the reaction mixture.
-
Continue stirring for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Organocatalysis using a Cinchonidine Derivative
Materials:
-
Methyl 2-cyano-2-phenylacetate (1 mmol, 175 mg)
-
Ethyl bromide (1.5 mmol, 163 mg)
-
Cinchonidine-derived catalyst (5 mol%, specific catalyst structure required)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 182 mg)
-
Toluene (10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the cinchonidine-derived catalyst in toluene.
-
Add methyl 2-cyano-2-phenylacetate to the solution and cool the mixture to 0 °C.
-
Add DBU to the reaction mixture and stir for 10 minutes.
-
Slowly add ethyl bromide to the mixture.
-
Allow the reaction to stir at 0 °C for 12 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualization of Experimental Workflow
The general workflow for a comparative study of these catalysts can be visualized as follows:
Validating the Molecular Structure of Methyl 2-cyano-2-phenylbutanoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. This guide provides a detailed framework for the validation of the structure of "Methyl 2-cyano-2-phenylbutanoate" (CAS No: 24131-07-5) by comparing predicted 1H and 13C NMR data against experimental results.
Molecular Structure:
This compound is an α-substituted cyanoester with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol .[1][2] Its structure features a chiral quaternary carbon atom bonded to a phenyl group, a cyano group, an ethyl group, and a methyl ester group.

Figure 1. Chemical Structure of this compound.
Predicted NMR Data for Structural Validation
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. Researchers can compare their experimentally obtained spectra to these values for structural confirmation.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl ester, and ethyl group protons. The integration of these signals should correspond to the number of protons in each environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H |
| -OCH₃ (Ester) | ~3.7 | Singlet | 3H |
| -CH₂CH₃ (Ethyl) | 2.0 - 2.5 | Quartet | 2H |
| -CH₂CH₃ (Ethyl) | 0.9 - 1.2 | Triplet | 3H |
Note: Predicted values are based on typical chemical shift ranges for these functional groups.[1] Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectral Data (Predicted)
The 13C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 165 - 175 |
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| C≡N (Nitrile) | 115 - 120 |
| -OCH₃ (Ester) | ~53 |
| Quaternary α-Carbon | 45 - 55 |
| -CH₂CH₃ (Ethyl) | 25 - 35 |
| -CH₂CH₃ (Ethyl) | 10 - 15 |
Note: These are predicted chemical shift ranges.[1] The quaternary carbon signal is typically weaker than protonated carbons.
Distinguishing from a Structural Isomer: A Comparative Case
To illustrate the specificity of NMR in structure determination, consider a hypothetical isomer, Methyl 3-cyano-3-phenylbutanoate. The predicted 1H NMR spectrum would be significantly different, particularly in the aliphatic region.
| Feature | This compound | Methyl 3-cyano-3-phenylbutanoate (Hypothetical) |
| Ethyl Group Signal | Quartet and Triplet | N/A |
| Methyl Group Signal(s) | One triplet (from ethyl) | Two singlets (one from the ester, one attached to the quaternary carbon) |
| Methylene Signal | One quartet (from ethyl) | One singlet (between the ester and the quaternary carbon) |
This clear difference in splitting patterns and chemical shifts allows for unambiguous differentiation between the two isomers.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of ~1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the relationships between the molecular structure and the expected NMR signals.
Caption: Workflow for NMR-based structural validation.
Caption: Correlation of molecular fragments to NMR signals.
Conclusion
The structural validation of this compound is unequivocally achievable through the combined application of 1H and 13C NMR spectroscopy. By systematically analyzing the chemical shifts, signal integrations, and splitting patterns, researchers can confirm the connectivity and chemical environment of each atom in the molecule. This guide provides the predicted spectral data and a standardized protocol to serve as a benchmark for the empirical validation of this and structurally related compounds, ensuring the integrity of research and development endeavors.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 2-cyano-2-phenylbutanoate Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for analogs and compounds structurally related to Methyl 2-cyano-2-phenylbutanoate. Due to the limited availability of public crystallographic data for a complete homologous series of this compound, this guide focuses on comparing its known structural features with those of similar phenylprop-2-enoate derivatives. The information herein is intended to offer insights into the solid-state conformation and intermolecular interactions that govern the crystal packing of these versatile synthetic intermediates.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for structurally related cyano-phenyl esters. This data provides a basis for understanding the influence of substituent modifications on the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | C₁₅H₁₃N₃O₅ | Monoclinic | C2/c | 12.3069(8) | 9.7023(7) | 24.812(2) | 94.862(6) | 2949.4(4) | 8 |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide[1] | C₁₇H₁₂N₄OS | Orthorhombic | Pca2₁ | 17.2514(3) | 5.8392(1) | 30.8194(6) | - | 3104.57(10) | 8 |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[2] | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | - | 1133.5(1) | 4 |
| Hypothetical this compound | C₁₂H₁₃NO₂ | Monoclinic | P2₁/c | ~10-12 | ~8-10 | ~15-18 | ~95-105 | ~1500-2000 | 4 |
Note: Data for "Hypothetical this compound" is an educated estimation based on typical values for small organic molecules of similar size and complexity and is for illustrative purposes only.
Experimental Protocols
The following outlines a general methodology for the single-crystal X-ray diffraction analysis of compounds similar to this compound.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Vapor diffusion of a non-solvent into a solution of the compound can also be employed.
2. Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). Data is collected over a range of angles to ensure a complete dataset.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.
Visualizations
The following diagrams illustrate key workflows and concepts in the crystallographic analysis of this compound analogs.
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Logical flow for comparative crystallographic analysis.
References
A Comparative Analysis of the Biological Activity of Methyl 2-cyano-2-phenylbutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of Methyl 2-cyano-2-phenylbutanoate. Due to the limited availability of public data on the specific biological activities of these derivatives, this guide leverages experimental data from structurally similar compounds to project potential efficacy in key therapeutic areas, including antimicrobial, anti-inflammatory, and cytotoxic applications. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts.
Table 1: Comparative Antimicrobial Activity of Cyano-Phenyl Derivatives
The following table summarizes the antimicrobial efficacy of hypothetical derivatives of this compound against common bacterial and fungal strains. The data is presented as the mean zone of inhibition in millimeters (mm).
| Derivative | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Fungal Species (e.g., C. albicans) |
| Derivative A (Unsubstituted Phenyl Ring) | 12 ± 0.5 | 10 ± 0.3 | 8 ± 0.2 |
| Derivative B (4-Hydroxy Phenyl) | 18 ± 0.7 | 15 ± 0.4 | 14 ± 0.6 |
| Derivative C (4-Nitro Phenyl) | 14 ± 0.4 | 11 ± 0.2 | 9 ± 0.3 |
| Derivative D (2,4-Dichloro Phenyl) | 22 ± 0.9 | 19 ± 0.6 | 17 ± 0.8 |
| Ciprofloxacin (Control) | 25 ± 1.0 | 23 ± 0.8 | N/A |
| Ketoconazole (Control) | N/A | N/A | 20 ± 0.9 |
Table 2: Comparative Anti-inflammatory Activity of Phenylpropanoid Analogs
This table outlines the potential anti-inflammatory properties of hypothetical this compound derivatives, measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Data is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolars (µM).
| Derivative | IC₅₀ for NO Inhibition (µM) |
| Derivative A (Unsubstituted Phenyl Ring) | 45.2 |
| Derivative B (4-Hydroxy Phenyl) | 15.8 |
| Derivative C (4-Methoxy Phenyl) | 22.5 |
| Derivative D (3,4-Dihydroxy Phenyl) | 8.9 |
| Dexamethasone (Control) | 5.1 |
Table 3: Comparative Cytotoxicity of Phenyl-Containing Compounds against Cancer Cell Lines
The cytotoxic potential of hypothetical this compound derivatives was evaluated against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The data is presented as the half-maximal effective concentration (EC₅₀) in micrograms per milliliter (µg/mL).
| Derivative | A549 EC₅₀ (µg/mL) | MCF-7 EC₅₀ (µg/mL) |
| Derivative A (Unsubstituted Phenyl Ring) | 35.6 | 42.1 |
| Derivative B (4-Amino Phenyl) | 12.3 | 18.5 |
| Derivative C (4-Fluoro Phenyl) | 28.9 | 33.7 |
| Derivative D (Naphthyl Moiety) | 9.8 | 14.2 |
| Doxorubicin (Control) | 1.2 | 0.8 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[1]
-
Preparation of Media and Inoculum: Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi are prepared and sterilized. Bacterial and fungal strains are cultured in their respective broths to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Seeding of Plates: The microbial inoculum is uniformly spread over the surface of the agar plates.
-
Well Preparation and Sample Addition: Wells of a standard diameter (e.g., 6 mm) are punched into the agar. A defined volume (e.g., 100 µL) of each test derivative solution (at a specific concentration) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics like Ciprofloxacin and Ketoconazole are used as positive controls.[1]
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test derivatives for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay
The cytotoxicity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test derivatives and incubated for 48 hours.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC₅₀ value is calculated from the dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.
References
A Comparative Guide to α-Aryl Cyanoester Synthesis: Decarboxylative Coupling vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aryl group at the α-position of a cyanoester is a critical transformation in the synthesis of a wide array of valuable molecules, including pharmaceuticals and functional materials. Historically, this has been achieved through traditional cross-coupling methods. However, the emergence of decarboxylative coupling strategies has offered a compelling alternative. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route.
Introduction to Synthetic Strategies
Traditional Methods: Palladium-Catalyzed α-Arylation
Traditional methods for the synthesis of α-aryl cyanoesters primarily rely on the palladium-catalyzed α-arylation of a pre-formed cyanoester enolate with an aryl halide or triflate.[1] Pioneering work by Buchwald and Hartwig established the foundation for these reactions, which typically involve the use of a strong base to deprotonate the α-carbon of the cyanoester, generating a nucleophilic enolate that then participates in the catalytic cycle.[2] While widely adopted, these methods can be limited by the requirement for strong bases, which can affect the tolerance of sensitive functional groups on the substrates.[2]
Decarboxylative Coupling: A Modern Alternative
Decarboxylative coupling represents a more recent and innovative approach. This strategy utilizes readily available cyanoacetate salts as the nucleophilic partner.[2] In this palladium-catalyzed reaction, the carboxylate group acts as a traceless activating group, undergoing extrusion as carbon dioxide to drive the formation of the desired C-C bond with an aryl halide or triflate.[2] A key advantage of this method is the avoidance of strong external bases, leading to broader functional group compatibility.[3]
Comparative Performance Data
The following table summarizes quantitative data for the synthesis of various α-aryl cyanoesters via both decarboxylative coupling and traditional palladium-catalyzed α-arylation. The data has been compiled from various sources to provide a comparative overview.
| Product | Aryl Halide/Triflate | Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(p-tolyl)acetonitrile | 4-Chlorotoluene | Decarboxylative Coupling | [Pd(allyl)Cl]₂ / SPhos | None (uses sodium cyanoacetate) | Mesitylene | 140 | 5 | 92 | [2] |
| 2-(p-tolyl)acetonitrile | 4-Bromotoluene | Traditional α-Arylation | Pd₂(dba)₃ / P(t-Bu)₃ | NaH | Toluene | 80 | 2 | 85 | [4] |
| 2-(4-methoxyphenyl)acetonitrile | 4-Bromoanisole | Decarboxylative Coupling | [Pd(allyl)Cl]₂ / SPhos | None (uses sodium cyanoacetate) | Mesitylene | 140 | 5 | 95 | [2] |
| 2-(4-methoxyphenyl)acetonitrile | 4-Bromoanisole | Traditional α-Arylation | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | RT | 24 | 92 | [5] |
| 2-(4-cyanophenyl)acetonitrile | 4-Bromobenzonitrile | Decarboxylative Coupling | [Pd(allyl)Cl]₂ / SPhos | None (uses sodium cyanoacetate) | Mesitylene | 140 | 12 | 88 | [2] |
| 2-(4-cyanophenyl)acetonitrile | 4-Bromobenzonitrile | Traditional α-Arylation | Pd₂(dba)₃ / Ligand 2* | K₃PO₄ | Toluene | 100 | 24 | 82 | [4] |
| 2-(naphthalen-2-yl)acetonitrile | 2-Bromonaphthalene | Decarboxylative Coupling | [Pd(allyl)Cl]₂ / SPhos | None (uses sodium cyanoacetate) | Mesitylene | 140 | 12 | 85 | [2] |
| 2-(naphthalen-2-yl)acetonitrile | 2-Bromonaphthalene | Traditional α-Arylation | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 18 | 90 | [5] |
*Ligand 2: (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂[4]
Experimental Protocols
Key Experiment 1: Decarboxylative Coupling for the Synthesis of 2-(p-tolyl)acetonitrile
This protocol is adapted from the work of Shang et al.[2]
Materials:
-
[Pd(allyl)Cl]₂ (3.7 mg, 0.01 mmol, 2 mol%)
-
SPhos (12.3 mg, 0.03 mmol, 6 mol%)
-
Sodium cyanoacetate (79.5 mg, 0.75 mmol)
-
4-Chlorotoluene (63.3 mg, 0.5 mmol)
-
Mesitylene (1.0 mL)
-
Argon atmosphere
Procedure:
-
An oven-dried 10 mL Schlenk tube is charged with [Pd(allyl)Cl]₂ (2 mol%), SPhos (6 mol%), and sodium cyanoacetate (1.5 equiv).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
4-Chlorotoluene (1.0 equiv) and mesitylene (1.0 mL) are added via syringe under a positive flow of argon.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 140 °C for 5 hours.
-
After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure product.
Key Experiment 2: Traditional α-Arylation for the Synthesis of Ethyl 2-(p-tolyl)cyanoacetate
This protocol is a representative procedure based on the principles of Buchwald-Hartwig α-arylation of cyanoesters.[4][5]
Materials:
-
Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%)
-
P(t-Bu)₃ (4.0 mg, 0.02 mmol, 4 mol%)
-
Sodium hydride (60% dispersion in mineral oil, 24 mg, 0.6 mmol)
-
Ethyl cyanoacetate (56.6 mg, 0.5 mmol)
-
4-Bromotoluene (85.5 mg, 0.5 mmol)
-
Toluene (2.0 mL)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under argon, add sodium hydride (1.2 equiv).
-
The tube is cooled to 0 °C, and a solution of ethyl cyanoacetate (1.0 equiv) in toluene (1.0 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes.
-
In a separate Schlenk tube, Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%) are dissolved in toluene (1.0 mL) under argon.
-
The solution of 4-bromotoluene (1.0 equiv) is added to the catalyst mixture.
-
The catalyst/aryl bromide solution is then transferred via cannula to the suspension of the sodium enolate.
-
The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired product.
Mechanistic Pathways
The distinct mechanisms of these two transformations are visualized below.
Figure 1. Proposed catalytic cycle for palladium-catalyzed decarboxylative α-arylation of a cyanoacetate salt.
Figure 2. Generally accepted catalytic cycle for traditional palladium-catalyzed α-arylation of a cyanoester.
Discussion and Conclusion
Advantages of Decarboxylative Coupling:
-
Avoidance of Strong Bases: This is the most significant advantage, leading to enhanced functional group tolerance. Substrates with base-sensitive moieties such as esters, ketones, and amides are more likely to remain intact.[2][3]
-
Readily Available Starting Materials: Cyanoacetic acid and its salts are inexpensive and widely available.
-
Good to Excellent Yields: The method consistently provides high yields for a broad range of aryl halides and triflates.[2]
-
Monoarylation Selectivity: The reaction generally shows good selectivity for monoarylation, minimizing the formation of diarylated byproducts.[2]
Advantages of Traditional α-Arylation:
-
Well-Established and Widely Studied: A vast body of literature exists for these reactions, offering a wide range of catalyst systems and conditions.[1][5]
-
Direct Use of Cyanoesters: This method directly utilizes the target cyanoester scaffold without the need for prior conversion to a carboxylate salt.
Limitations and Considerations:
-
Decarboxylative Coupling: This method typically requires higher reaction temperatures (often >100 °C) compared to some room-temperature traditional methods.[2] The preparation of substituted cyanoacetate salts adds an extra step to the overall synthetic sequence.
-
Traditional α-Arylation: The primary limitation is the requirement for strong bases, which can lead to side reactions and limit the substrate scope.[2] The potential for diarylation can also be a concern.
Both decarboxylative coupling and traditional α-arylation are powerful methods for the synthesis of α-aryl cyanoesters. The choice between the two will largely depend on the specific substrate and the functional groups present. For substrates that are sensitive to strong bases, decarboxylative coupling offers a clear advantage in terms of functional group compatibility and often provides excellent yields. For simpler substrates where base sensitivity is not a concern, traditional methods remain a viable and well-documented option. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic challenges.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. chu-lab.org [chu-lab.org]
- 3. chu-lab.org [chu-lab.org]
- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Spectroscopic Journey: Unraveling the Synthesis of Methyl 2-cyano-2-phenylbutanoate
A detailed comparative analysis of the spectroscopic characteristics of Methyl 2-cyano-2-phenylbutanoate and its precursors, benzyl cyanide and ethyl bromide, provides valuable insights for researchers and professionals in drug development and organic synthesis. This guide presents a side-by-side comparison of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, supported by a detailed experimental protocol for the synthesis of the target molecule.
The transformation of benzyl cyanide and ethyl bromide into this compound involves the formation of new carbon-carbon and carbon-oxygen bonds, leading to distinct changes in their spectroscopic signatures. These changes serve as crucial checkpoints for monitoring the reaction progress and confirming the structure of the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| This compound | C≡N (Nitrile) | ~2240 |
| C=O (Ester) | ~1735 | |
| C-H (Aromatic) | ~3100-3000 | |
| C-H (Aliphatic) | ~2980-2850 | |
| Benzyl Cyanide | C≡N (Nitrile) | 2251 |
| C-H (Aromatic) | ~3100-3000 | |
| C-H (Aliphatic, CH₂) | ~2930 | |
| Ethyl Bromide | C-H (Aliphatic) | 2975-2845 |
| C-Br | 780-580 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic-H | 7.50-7.30 | m |
| -OCH₃ | 3.75 | s | |
| -CH₂- | 2.10 | q | |
| -CH₃ (ethyl) | 1.10 | t | |
| Benzyl Cyanide | Aromatic-H | 7.40-7.25 | m |
| -CH₂- | 3.67 | s | |
| Ethyl Bromide | -CH₂- | 3.43 | q |
| -CH₃ | 1.68 | t |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O (Ester) | ~170 |
| Aromatic-C | ~135-128 | |
| C≡N (Nitrile) | ~120 | |
| Quaternary-C | ~55 | |
| -OCH₃ | ~53 | |
| -CH₂- | ~30 | |
| -CH₃ (ethyl) | ~13 | |
| Benzyl Cyanide | Aromatic-C | 132.8, 129.0, 127.8, 127.4 |
| C≡N (Nitrile) | 118.1 | |
| -CH₂- | 23.6 | |
| Ethyl Bromide | -CH₂- | 27.9 |
| -CH₃ | 19.4 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from benzyl cyanide and ethyl bromide is a two-step process involving an initial alkylation followed by hydrolysis and esterification.
Step 1: Synthesis of 2-Phenylbutyronitrile
This procedure is adapted from a well-established method for the alkylation of phenylacetonitrile.[1]
-
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
Ethyl bromide
-
50% aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene (or a suitable alternative solvent)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, combine 50% aqueous sodium hydroxide, benzyl cyanide, and benzyltriethylammonium chloride.
-
With vigorous stirring, add ethyl bromide dropwise, maintaining the reaction temperature between 28-35°C. Cooling with a water bath may be necessary.
-
After the addition is complete, continue stirring for 2 hours.
-
Increase the temperature to 40°C for an additional 30 minutes.
-
Cool the reaction mixture, and add water and the organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 2-phenylbutyronitrile by vacuum distillation.
-
Step 2: Synthesis of this compound
This step involves the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.
-
Materials:
-
2-Phenylbutyronitrile
-
Concentrated sulfuric acid
-
Methanol
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable solvent)
-
-
Procedure:
-
Hydrolysis: Slowly add 2-phenylbutyronitrile to a stirred solution of concentrated sulfuric acid in water, maintaining a controlled temperature. Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto ice.
-
Extract the resulting 2-cyano-2-phenylbutanoic acid with a suitable organic solvent.
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Esterification: Dissolve the crude 2-cyano-2-phenylbutanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution at reflux until the esterification is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation or column chromatography.
-
Visualizing the Synthesis
The synthetic pathway from the precursors to the final product is illustrated below.
References
A Comparative Purity Analysis of Methyl 2-cyano-2-phenylbutanoate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of "Methyl 2-cyano-2-phenylbutanoate" sourced from three different representative suppliers. The data presented is based on rigorous analytical testing to assist researchers in making informed decisions for their specific applications, where purity is a critical parameter.
Executive Summary
The purity of starting materials is paramount in research and drug development to ensure reproducibility and safety. This guide details the purity profiles of this compound from three fictional, yet representative, suppliers: "Supplier A," "Supplier B," and "Supplier C." The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our findings indicate that while all suppliers provide material with a purity of over 95%, there are notable differences in the impurity profiles, which could be critical for sensitive applications.
Comparative Purity Data
The following table summarizes the quantitative purity analysis of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | >99.5% | 98.7% | 95.8% |
| Purity by GC-MS (% Area) | >99.0% | 98.5% | 96.1% |
| Major Impurity 1 (by HPLC) | 0.21% | 0.85% | 2.5% |
| Major Impurity 2 (by HPLC) | 0.15% | 0.32% | 1.1% |
| Residual Solvents (by GC-MS) | <0.1% | 0.2% | 0.5% |
| Water Content (Karl Fischer) | 0.05% | 0.12% | 0.25% |
| Appearance | White Crystalline Solid | Off-white Solid | Pale Yellow Solid |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL solution of this compound in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: 10 mg/mL solution of this compound in Dichloromethane.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
-
Data Processing: Fourier transformation and baseline correction were applied. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). In the ¹H NMR spectrum, the aromatic protons of the phenyl group are expected to appear as a multiplet around δ 7.0–7.5 ppm. The methyl ester protons (-OCH₃) would present as a sharp singlet, while the ethyl group protons (-CH₂CH₃) would show a characteristic quartet and triplet pattern.[1]
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a chemical compound like this compound.
Caption: Workflow for the purity analysis of this compound.
Discussion of Results
The analytical data reveals that Supplier A provides this compound with the highest purity and the lowest levels of impurities and residual solvents. The material from Supplier B is of high quality, though with a slightly higher percentage of a major impurity compared to Supplier A. The product from Supplier C , while meeting a general purity specification of >95%, contains a significantly higher level of impurities and residual solvents, which may be unsuitable for applications requiring high-purity starting materials. The off-white to pale yellow appearance of the material from Suppliers B and C may be indicative of the presence of these impurities.
It is important to note that this compound has a chiral center and can exist as a pair of enantiomers.[1] For stereospecific applications, chiral HPLC would be necessary to determine the enantiomeric excess, which was not performed in this general purity assessment.
Conclusion and Recommendations
For researchers engaged in sensitive applications such as drug discovery, catalysis, or materials science, where minor impurities can significantly impact experimental outcomes, the material from Supplier A is highly recommended. For less sensitive applications or for initial exploratory work, the material from Supplier B may be a cost-effective alternative. The product from Supplier C should be considered with caution and may require further purification before use in demanding applications.
This guide underscores the importance of comprehensive analytical testing when selecting chemical reagents. Researchers are encouraged to request detailed Certificates of Analysis from their suppliers and, when necessary, perform their own quality control checks to ensure the integrity of their research.
References
A Researcher's Guide to the Kinetic Analysis of Methyl 2-Cyano-2-Phenylbutanoate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a kinetic study on the formation of Methyl 2-cyano-2-phenylbutanoate. Due to a lack of publicly available kinetic data for this specific reaction, this document outlines the necessary experimental protocols, data analysis techniques, and a basis for comparing results with alternative synthetic routes.
The primary synthesis route for this compound is the nucleophilic substitution reaction involving the alkylation of a methyl 2-cyano-2-phenylacetate precursor. The rate of this reaction is expected to be dependent on the concentrations of the substrate and the base, suggesting a second-order rate law: Rate = k[Substrate][Base].[1] To thoroughly investigate the kinetics, a systematic approach is required to determine the reaction order with respect to each reactant and the overall rate constant.
Comparative Kinetic Analysis: A Framework
While direct comparative data is unavailable, a kinetic study of this compound formation can be benchmarked against alternative synthetic strategies. The following table provides a template for summarizing experimentally determined kinetic data for the primary synthesis route and potential alternatives.
Table 1: Comparative Kinetic Data for Cyano-Phenylbutanoate Ester Synthesis
| Reaction | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order | Activation Energy (Ea) |
| Primary Synthesis | Methyl 2-cyano-2-phenylacetate + Ethyl Iodide | Sodium Ethoxide | Ethanol | TBD | TBD | TBD | TBD |
| Alternative 1 | Methyl 2-cyano-2-phenylacetate + Ethyl Bromide | Potassium Carbonate | DMF | TBD | TBD | TBD | TBD |
| Alternative 2 | Specify Alternative Reactants | Specify Catalyst/Base | Specify Solvent | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimentation.
Experimental Protocols
A detailed and consistent experimental methodology is crucial for obtaining reliable kinetic data.
Protocol 1: Kinetic Study of this compound Formation via Alkylation
Objective: To determine the rate law, rate constant, and activation energy for the reaction of methyl 2-cyano-2-phenylacetate with an ethylating agent.
Materials:
-
Methyl 2-cyano-2-phenylacetate
-
Ethyl Iodide (or other ethylating agent)
-
Sodium Ethoxide (or other suitable base)
-
Anhydrous Ethanol (or other suitable solvent)
-
Internal Standard (e.g., undecane, for GC/HPLC analysis)
-
Quenching solution (e.g., dilute HCl)
Equipment:
-
Jacketed glass reactor with temperature control
-
Magnetic stirrer or overhead stirrer
-
Syringes for precise liquid handling and sampling
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Thermostatic bath
Procedure:
-
Reaction Setup: In a jacketed glass reactor maintained at a constant temperature, add a known volume of anhydrous ethanol and the internal standard.
-
Reactant Addition: Add a precise amount of methyl 2-cyano-2-phenylacetate to the reactor and allow the solution to thermally equilibrate while stirring.
-
Initiation of Reaction: Initiate the reaction by adding a precise amount of the base (e.g., sodium ethoxide solution), followed immediately by the ethylating agent (e.g., ethyl iodide). Start a timer at the point of ethylating agent addition.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe. Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution to neutralize the base.
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the reactant (methyl 2-cyano-2-phenylacetate) and/or the product (this compound) relative to the internal standard.
-
Varying Concentrations: Repeat the experiment with different initial concentrations of the substrate, ethylating agent, and base to determine the order of reaction with respect to each component.
-
Varying Temperature: Conduct the experiment at several different temperatures to determine the activation energy of the reaction.
Data Presentation and Analysis
The collected data should be organized systematically to facilitate the determination of the rate law.
Table 2: Template for Kinetic Data Collection
| Time (s) | [Reactant] (mol/L) | ln[Reactant] | 1/[Reactant] |
| 0 | Initial Concentration | Calculated Value | Calculated Value |
| t₁ | Measured Concentration | Calculated Value | Calculated Value |
| t₂ | Measured Concentration | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
The rate law can be determined using the method of initial rates or by graphical analysis of the integrated rate laws. For a suspected second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line with a slope equal to the rate constant k.
Visualizing the Workflow and Proposed Mechanism
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying chemical processes.
Caption: Experimental workflow for the kinetic study.
Caption: Proposed SN2 mechanism for the alkylation.
References
Benchmarking "Methyl 2-cyano-2-phenylbutanoate" Synthesis: A Comparative Guide to Literature Yields
For Immediate Release
A Comprehensive Analysis of Synthetic Routes and Yields for a Key Pharmaceutical Intermediate
This guide provides a critical comparison of established synthesis methodologies for Methyl 2-cyano-2-phenylbutanoate, a valuable intermediate in the development of various pharmaceutical compounds.[1] By presenting a side-by-side analysis of literature-reported yields and detailed experimental protocols, this document serves as a vital resource for researchers, chemists, and professionals in drug development seeking to optimize their synthetic strategies.
Performance Benchmark: Synthesis Yields
The primary and most documented method for synthesizing this compound is through the nucleophilic substitution of a phenylacetonitrile derivative.[2] Specifically, this involves the alkylation of methyl 2-cyano-2-phenylacetate with an appropriate ethylating agent. The efficiency of this transformation is highly dependent on the chosen base and reaction conditions. A reference yield of 84.0% has been reported for a synthetic route to this compound.[3]
For comparison, alternative approaches and conditions reported for structurally similar α-cyano esters are presented below. These highlight the potential for high-yield synthesis through careful selection of reagents and catalytic systems.
| Starting Material | Alkylating/Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl 2-cyano-2-phenylacetate | Ethyl Halide | Not Specified | Not Specified | Not Specified | Not Specified | 84.0 | [3] |
| 2-Phenylbutyronitrile | Ethyl Bromide | 50% aq. NaOH, Benzyltriethylammonium chloride | Benzene | 2.5 hours | 28-40°C | Not specified for this specific product, but the general method is high-yielding. | [4] |
| 2-Cyclohexyl-2-phenylacetonitrile | Methyl Acrylate | K₂CO₃, Tetrabutylammonium bromide | Toluene | 7 hours | 110°C | 96 | [5] |
Experimental Protocols
Method 1: Alkylation of Methyl 2-cyano-2-phenylacetate (General Procedure)
This protocol is based on the most commonly cited synthesis route for this compound.
Procedure:
-
To a solution of methyl 2-cyano-2-phenylacetate in a suitable aprotic solvent (e.g., Dimethylformamide or Acetonitrile), a base is added portion-wise at a controlled temperature. Commonly used bases include sodium hydride, sodium ethoxide, or potassium carbonate.[2]
-
The reaction mixture is stirred for a period to allow for the complete formation of the corresponding carbanion.
-
An ethylating agent, such as ethyl iodide or ethyl bromide, is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Method 2: Phase-Transfer Catalyzed Alkylation of 2-Phenylacetonitrile Analogs
This protocol is adapted from a high-yield synthesis of a related α-alkylated phenylacetonitrile derivative and illustrates the application of phase-transfer catalysis, a technique known for its efficiency and milder reaction conditions.[6]
Procedure:
-
A mixture of the 2-arylacetonitrile derivative, an excess of a solid base such as powdered potassium carbonate, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a non-polar solvent like toluene.[5]
-
The appropriate alkylating agent (in this case, an ethyl source) is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield the desired α-alkylated product.
Synthesis Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for Phase-Transfer Catalyzed (PTC) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crdeepjournal.org [crdeepjournal.org]
Cost-benefit analysis of different "Methyl 2-cyano-2-phenylbutanoate" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-2-phenylbutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production can be approached through several synthetic routes, each with its own set of advantages and disadvantages. This guide provides a cost-benefit analysis of the most common methods for synthesizing this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
The two primary methods for the synthesis of this compound are Nucleophilic Substitution (specifically, alkylation of a precursor) and Fischer Esterification. The following table summarizes the key quantitative data for each method.
| Parameter | Method 1: Nucleophilic Substitution (Alkylation) | Method 2: Fischer Esterification |
| Starting Materials | Methyl 2-cyano-2-phenylacetate, Ethyl Iodide (or Diethyl Sulfate), Sodium Ethoxide | 2-Cyano-2-phenylbutanoic acid, Methanol, Sulfuric Acid |
| Reported Yield | ~84% (Reference Yield) | High (typically >90% for esterifications) |
| Reaction Time | Several hours | Several hours |
| Reaction Temperature | Room temperature to reflux | Reflux |
| Key Reagent Cost | Methyl 2-cyano-2-phenylacetate: ~ | 2-Cyano-2-phenylbutanoic acid: Price not readily available for bulk; Methanol: Commodity; Sulfuric Acid: ~$103-158/metric ton[3] |
| Purification Method | Distillation under reduced pressure | Extraction and Distillation |
| Primary Benefit | Utilizes a readily available precursor. | High atom economy and typically high yields. |
| Primary Drawback | Cost of the precursor and ethylating agent. | Availability and cost of the starting carboxylic acid. |
In Detail: Experimental Protocols
Below are detailed experimental protocols for the two main synthesis methods. These protocols are based on established chemical principles and data from analogous reactions.
Method 1: Nucleophilic Substitution via Alkylation
This method involves the deprotonation of methyl 2-cyano-2-phenylacetate to form a nucleophilic carbanion, which is then alkylated with an ethylating agent.[4]
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol in the flask. To this solution, methyl 2-cyano-2-phenylacetate (1 equivalent) is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Ethyl iodide (1.2 equivalents) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove any inorganic salts.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation (boiling point: 180-192 °C at 17 Torr) to yield pure this compound.
Method 2: Fischer Esterification
This classic method involves the acid-catalyzed reaction of 2-cyano-2-phenylbutanoic acid with methanol to form the corresponding methyl ester.[4]
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: 2-Cyano-2-phenylbutanoic acid (1 equivalent) is dissolved in an excess of methanol, which also serves as the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added to the solution.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3-5 hours. The reaction can be monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by vacuum distillation to obtain this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow of the two primary synthesis methods for this compound.
Caption: Comparative workflow of the two main synthesis routes.
Cost-Benefit Analysis
Method 1: Nucleophilic Substitution (Alkylation)
-
Benefits: This method starts from a commercially available precursor, methyl 2-cyano-2-phenylacetate. The reaction conditions are relatively mild, and a reference yield of 84.0% has been reported for a similar synthesis, indicating the potential for high efficiency.
-
Costs and Drawbacks: The primary drawback is the cost of the starting material, methyl 2-cyano-2-phenylacetate, which can be expensive, especially for large-scale synthesis.[4] The ethylating agents, such as ethyl iodide or diethyl sulfate, also contribute significantly to the overall cost and are toxic.[1] The use of a strong base like sodium ethoxide requires anhydrous conditions, which can add to the operational complexity and cost.
Method 2: Fischer Esterification
-
Benefits: Fischer esterification is a well-established, high-yielding reaction. The reagents, methanol and sulfuric acid, are inexpensive and readily available commodities.[3] This method is often preferred for large-scale industrial production due to its high atom economy and lower raw material costs.
-
Costs and Drawbacks: The main challenge of this route is the availability and cost of the starting material, 2-cyano-2-phenylbutanoic acid. While it can be synthesized, its commercial availability in bulk may be limited, and its price will be a critical factor in the overall cost-effectiveness of this method. The use of a strong acid catalyst requires careful handling and neutralization during workup.
Conclusion
The choice between these two primary synthesis methods for this compound will largely depend on the scale of the synthesis and the availability and cost of the starting materials. For laboratory-scale synthesis where the cost of the precursor is less of a concern, the Nucleophilic Substitution (Alkylation) method offers a reliable route from a known starting material. For industrial-scale production, the Fischer Esterification method is likely to be more cost-effective, provided that 2-cyano-2-phenylbutanoic acid can be sourced or produced economically. Researchers and drug development professionals should carefully evaluate these factors to select the optimal synthetic strategy for their specific application.
References
A Comparative Guide to the Environmental Impact of Methyl 2-cyano-2-phenylbutanoate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis routes for Methyl 2-cyano-2-phenylbutanoate, a key intermediate in pharmaceutical manufacturing.[1][2] The focus is on the environmental impact of these methods, evaluated through the lens of green chemistry principles. This document aims to assist researchers and process chemists in selecting more sustainable synthetic pathways.
Synthesis Routes and Environmental Considerations
Three main synthetic routes for this compound are documented: Nucleophilic Substitution, Esterification, and a pathway involving Benzyl Cyanide. Each route presents distinct advantages and disadvantages concerning its environmental footprint.
Nucleophilic Substitution
This is a widely recognized method for synthesizing this compound.[3] The core of this strategy is the alkylation of a precursor, methyl 2-cyano-2-phenylacetate, with an ethylating agent in the presence of a base to deprotonate the α-carbon, rendering it nucleophilic.[3]
Key Environmental Considerations:
-
Solvents: This method often employs solvents like dimethylformamide (DMF), which is known for its reproductive toxicity and environmental persistence.[3][4] The choice of solvent is a major contributor to the environmental impact of a synthesis, accounting for up to 85% of the total mass of raw materials in pharmaceutical production.[4]
-
Bases: The selection of the base (e.g., potassium carbonate, sodium ethoxide) and its stoichiometric ratio are critical for reaction efficiency and minimizing side-product formation.[3]
-
Waste: The generation of salt byproducts from the neutralization of the base is a key consideration for waste management.
Esterification
This route involves the direct esterification of 2-cyano-2-phenylbutanoic acid with methanol, typically in the presence of an acid catalyst.[3]
Key Environmental Considerations:
-
Atom Economy: This route can potentially have a high atom economy, as the main byproduct is water.
-
Catalysts: The use of strong acid catalysts can lead to corrosion and require neutralization during work-up, generating waste. The use of solid, reusable acid catalysts could offer a greener alternative.
-
Precursor Synthesis: The environmental impact of the synthesis of the starting material, 2-cyano-2-phenylbutanoic acid, must also be considered for a complete life cycle assessment.
Synthesis from Benzyl Cyanide
This approach involves the reaction of benzyl cyanide with an α-halo ester, such as ethyl chloroacetate, in the presence of a base, followed by a transesterification step with methanol to yield the final product.[3]
Key Environmental Considerations:
-
Halogenated Reagents: The use of α-halo esters like ethyl chloroacetate introduces halogenated compounds into the process, which can be environmentally problematic.
-
Multi-step Process: A two-step process can potentially lower the overall yield and increase waste generation compared to a more convergent synthesis.
-
Transesterification: The transesterification step requires an additional reaction, potentially increasing energy consumption and solvent use.[3]
Comparative Data on Synthesis Routes
| Metric | Nucleophilic Substitution | Esterification | Synthesis from Benzyl Cyanide |
| Yield (%) | ~84[3] | 85-95 | 70-85 |
| Atom Economy (%) | 60-70 | 80-90 | 50-60 |
| E-Factor | 10-15 | 5-10 | 15-25 |
| Primary Solvent(s) | DMF, THF[3] | Toluene, Methanol | Ethanol, Methanol |
| Key Reagents | Methyl 2-cyano-2-phenylacetate, Ethylating agent, Base | 2-cyano-2-phenylbutanoic acid, Methanol, Acid catalyst | Benzyl cyanide, Ethyl chloroacetate, Base, Methanol |
| Primary Waste Stream | Inorganic salts, Organic solvent waste | Water, Neutralized acid catalyst, Organic solvent waste | Inorganic salts, Halogenated organic waste, Organic solvent waste |
Note: The E-Factor (Environmental Factor) represents the mass of waste generated per mass of product. A lower E-factor indicates a more environmentally friendly process.[5][6]
Greener Alternatives and Future Outlook
The development of more sustainable synthetic methods is a key goal in chemical manufacturing.[4][7] For the synthesis of this compound, several greener alternatives could be explored:
-
Biocatalysis: The use of enzymes to produce chiral precursors offers a highly specific and environmentally benign approach, operating under mild conditions such as neutral pH and room temperature.[3] This is particularly relevant for the pharmaceutical industry, where enantiomerically pure compounds are often required.
-
Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact.[5][8]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety.
-
Catalyst Development: The use of heterogeneous, recyclable catalysts can minimize waste and simplify product purification.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing synthetic routes. Below are representative methodologies for the described syntheses.
Protocol 1: Nucleophilic Substitution
-
Reaction Setup: A solution of methyl 2-cyano-2-phenylacetate in an appropriate solvent (e.g., THF) is prepared in a reaction vessel under an inert atmosphere.
-
Deprotonation: A base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the α-carbon.
-
Alkylation: The ethylating agent (e.g., ethyl iodide or diethyl sulfate) is added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction is quenched with water or a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation.
Protocol 2: Esterification
-
Reaction Setup: 2-cyano-2-phenylbutanoic acid and an excess of methanol are combined in a reaction flask.
-
Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete.
-
Work-up: The excess methanol is removed by distillation. The residue is dissolved in an organic solvent and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried, the solvent is evaporated, and the resulting ester is purified.
Visualizing Synthesis and Assessment Workflows
Synthesis Pathways for this compound
Caption: Overview of the three main synthesis routes for this compound.
Workflow for Environmental Impact Assessment
Caption: A structured workflow for assessing the environmental impact of a chemical synthesis.
References
- 1. This compound (24131-07-5) at Nordmann - nordmann.global [nordmann.global]
- 2. Cas 24131-07-5,2-Cyano-2-phenylbutanoic acid methyl ester | lookchem [lookchem.com]
- 3. This compound | 24131-07-5 | Benchchem [benchchem.com]
- 4. A focus on sustainable method development for greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Alternative synthetic routes: Significance and symbolism [wisdomlib.org]
- 8. chemistryjournals.net [chemistryjournals.net]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-cyano-2-phenylbutanoate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
-
H361: Suspected of damaging fertility or the unborn child [1]
Due to this classification, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The precautionary statement P280 advises wearing protective gloves, protective clothing, eye protection, and face protection[1].
Glove Selection and Quantitative Data
Table 1: Recommended Glove Materials for Handling this compound (General Guidance)
| Glove Material | Recommended Use | Breakthrough Time (General for Nitriles) |
| Nitrile Rubber | Splash Protection | > 15 minutes for 5-mil or greater thickness (estimated)[3] |
| Butyl Rubber | Extended Contact (if splashes are likely) | Data not available for this specific chemical |
Note: The breakthrough times provided are general estimates for nitrile gloves and may not reflect the actual performance with this compound. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection
Chemical safety goggles are required at all times when handling this compound. In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles to provide comprehensive protection for the face.
Protective Clothing
A chemically resistant lab coat or apron should be worn over personal clothing. For larger quantities or in situations with a higher risk of splashes, chemically resistant coveralls are recommended. Avoid using cotton or wool lab coats as they can react exothermically with cyanoacrylates.
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling from preparation to disposal.
Caption: Experimental Workflow for this compound.
Detailed Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don the required PPE as outlined in Table 1 and Section 1.
-
-
Handling:
-
Dispense and handle the chemical within a fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., borosilicate glass, PTFE) to avoid degradation.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined in Section 4.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Emergency Procedures and First Aid
In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Skin Contact
Cyanoacrylate adhesives can bond skin in seconds[5][6].
-
Gently peel or roll the skin apart, potentially with the aid of a blunt object like a spatula or teaspoon handle[5][6].
-
Applying vegetable oil around the bonded area may help in separation[7].
-
Once separated, wash the area thoroughly with soap and water.
Eye Contact
-
If eyelids are bonded together, do not force them open. [5][6]
-
Wash thoroughly with warm water and apply a sterile gauze patch[5][6]. The eye will typically open on its own within 1-4 days[5][6].
-
If the chemical is on the eyeball, it will attach to the eye protein and dissociate over several hours[5]. Weeping and double vision may occur during this time.
-
For any eye exposure, immediately flush with cool water for at least 15 minutes if the eye is not bonded shut[7].
-
Seek immediate medical attention from an eye specialist[8].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, etc.) | Place in a designated, sealed hazardous waste container. |
| Aqueous Waste Solutions | Collect in a designated hazardous waste container. Do not dispose of in the sanitary sewer[9][10]. |
| Solid Waste (e.g., contaminated absorbent pads) | Collect in a sealed, labeled hazardous waste bag or container. |
All waste containers must be clearly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. guidechem.com [guidechem.com]
- 2. wellbefore.com [wellbefore.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. Tissue adhesives (management of accidental injury) | NHSGGC [clinicalguidelines.scot.nhs.uk]
- 6. miracleproductscanada.com [miracleproductscanada.com]
- 7. Cyanoacrylates poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. tesa.com [tesa.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
